Product packaging for 5-(Aminomethyl)pyrrolidin-2-one(Cat. No.:CAS No. 154148-69-3)

5-(Aminomethyl)pyrrolidin-2-one

Cat. No.: B111971
CAS No.: 154148-69-3
M. Wt: 114.15 g/mol
InChI Key: GFOAHABINHRDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Aminomethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B111971 5-(Aminomethyl)pyrrolidin-2-one CAS No. 154148-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAHABINHRDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556483
Record name 5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154148-69-3
Record name 5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and chemical structure of 5-(Aminomethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key physicochemical data, explores its structural features, and provides a foundation for further research and application.

Core Properties

This compound is a derivative of pyrrolidinone, also known as a γ-lactam. Its structure incorporates a primary amine, making it a versatile building block for the synthesis of more complex molecules. The presence of both a lactam ring and an amino group suggests its potential for diverse biological activities.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational methods and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₅H₁₀N₂OPubChem[3]
Molecular Weight 114.15 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 154148-69-3PubChem[3]
Canonical SMILES C1CC(=O)NC1CNPubChem[3], BOC Sciences[]
Boiling Point (Predicted) 313.9 ± 15.0 °CChemicalBook[5]
Density (Predicted) 1.076 ± 0.06 g/cm³ChemicalBook[5]
pKa (Predicted) 16.06 ± 0.40ChemicalBook[5]
LogP (Predicted) -1.3PubChem[3]

Chemical Structure and Stereoisomerism

This compound possesses a chiral center at the 5-position of the pyrrolidinone ring. Consequently, it exists as two enantiomers: (5S)-5-(aminomethyl)pyrrolidin-2-one and (5R)-5-(aminomethyl)pyrrolidin-2-one.

G Chemical Structure of this compound cluster_racemic This compound (Racemic) cluster_S (5S)-5-(aminomethyl)pyrrolidin-2-one cluster_R (5R)-5-(aminomethyl)pyrrolidin-2-one Racemic C₁CC(=O)NC₁CN S-enantiomer N[C@@H]1CCC(=O)N1 Racemic->S-enantiomer R-enantiomer N[C@H]1CCC(=O)N1 Racemic->R-enantiomer

Caption: Enantiomeric forms of this compound.

The specific stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the molecule. It is therefore crucial to consider the enantiomeric purity when conducting biological assays or developing therapeutic agents based on this scaffold.

Synthesis and Reactivity

The synthesis of substituted pyrrolidinones can be achieved through various synthetic routes. A general approach involves the cyclization of suitable precursors. For instance, the reaction of amide and thioamide dianions with epibromohydrin has been shown to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones, which could be a potential precursor for this compound after further functional group manipulation.[6] Another method involves the reaction of pyrrolidin-2-ones with formaldehyde and chlorotrimethylsilane to yield 1-chloromethylpyrrolidin-2-ones, which can then react with amines.[7]

The aminomethyl group provides a reactive handle for further derivatization, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). The lactam nitrogen can also be substituted, offering another point for chemical modification.[8][9]

Potential Biological Significance

Pyrrolidinone derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.[1][2] The pyrrolidin-2-one core is a common scaffold in medicinal chemistry.[1] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrrolidinones suggests its potential as a valuable starting point for the development of novel therapeutic agents.

Experimental Protocols: General Considerations

General Synthetic Workflow

G start Starting Materials (e.g., Pyroglutamic acid derivative) reaction Chemical Transformation (e.g., Amidation, Reduction) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Distillation) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the synthesis and purification of pyrrolidinone derivatives.

General Analytical Workflow for Purity and Structural Confirmation

For the analysis of polar amines like this compound, a combination of chromatographic and spectroscopic techniques is typically employed.

G sample Sample of This compound hplc HPLC / UPLC (Purity Assessment) sample->hplc gc GC-MS (Volatile Impurities) sample->gc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms ftir FTIR Spectroscopy (Functional Group Analysis) sample->ftir result Comprehensive Analytical Report hplc->result gc->result nmr->result ms->result ftir->result

Caption: A typical analytical workflow for the characterization of a small molecule.

Future Research Directions

Further research is warranted to fully elucidate the properties and potential applications of this compound. Key areas for future investigation include:

  • Experimental Determination of Physicochemical Properties: Experimental validation of predicted properties such as boiling point, melting point, and solubility is essential for practical applications.

  • Development of Optimized Synthetic Protocols: The development of efficient and scalable synthetic routes for both the racemic mixture and the individual enantiomers is crucial for making this compound more accessible for research.

  • Comprehensive Biological Screening: A thorough investigation of the biological activity of both enantiomers in various disease models (e.g., oncology, infectious diseases) could uncover novel therapeutic opportunities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will provide valuable insights for the design of more potent and selective compounds.

This guide serves as a foundational resource for researchers interested in this compound. The information provided herein is intended to facilitate further exploration and exploitation of this promising chemical entity in the fields of chemical synthesis and drug discovery.

References

The Multifaceted Biological Landscape of 5-(Aminomethyl)pyrrolidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)pyrrolidin-2-one scaffold, a core component of various synthetic compounds, has emerged as a promising framework in the pursuit of novel therapeutics. Derivatives of this versatile molecule have demonstrated a wide spectrum of biological activities, ranging from cognitive enhancement and neuroprotection to anticancer and antimicrobial effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of associated signaling pathways and workflows.

Nootropic and Neuroprotective Activities

Derivatives of the pyrrolidin-2-one class, including structural analogs of this compound, have been extensively investigated for their nootropic ("smart drug") and neuroprotective properties. While specific quantitative data for a wide range of this compound derivatives in standardized nootropic and neuroprotective assays are not extensively available in the public domain, the general mechanisms of action for this class of compounds are understood to involve the modulation of crucial neurotransmitter systems.

Nootropic Activity: The cognitive-enhancing effects of pyrrolidinone derivatives are often linked to the cholinergic system. These compounds are believed to enhance cholinergic neurotransmission, a key pathway involved in learning and memory. The passive avoidance test is a common behavioral paradigm used to assess the effects of nootropic agents on learning and memory.

Neuroprotective Activity: The neuroprotective effects of some pyrrolidinone derivatives are attributed to their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By positively modulating these receptors, they may protect neurons from glutamate-induced excitotoxicity, a common pathway in many neurodegenerative conditions. Glutamate-induced excitotoxicity assays are standard in vitro methods to evaluate the neuroprotective potential of compounds. A phenylpyrrolidinone derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has shown neuroprotective effects in a glutamate excitotoxicity model in newborn rat cortical neuron cultures, with a 37% increase in cell survival at a concentration of 50 µM[1].

Proposed Signaling Pathways

nootropic_cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pyrrolidinone This compound Derivative CholineUptake High-Affinity Choline Uptake (CHT) Pyrrolidinone->CholineUptake Enhances ACh_synthesis Acetylcholine (ACh) Synthesis CholineUptake->ACh_synthesis ACh_release ACh Release ACh_synthesis->ACh_release mAChR Muscarinic ACh Receptor (mAChR) ACh_release->mAChR nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR Signal_transduction Signal Transduction Cascades mAChR->Signal_transduction nAChR->Signal_transduction Cognitive_effects Enhanced Learning & Memory Signal_transduction->Cognitive_effects

neuroprotective_ampa_pathway cluster_synapse Excitotoxic Condition cluster_neuron Postsynaptic Neuron Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Over-activates Pyrrolidinone This compound Derivative Pyrrolidinone->AMPAR Modulates Ca_influx Reduced Ca2+ Influx AMPAR->Ca_influx Excitotoxicity Glutamate Excitotoxicity AMPAR->Excitotoxicity Neuroprotection Neuronal Survival Ca_influx->Neuroprotection Excitotoxicity->Neuroprotection

Anticancer Activity

Several studies have highlighted the potential of pyrrolidinone derivatives as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.

Compound ClassCancer Cell LineIC50 (µM)
Pyrrolidine-2,5-dione DerivativesMCF-7 (Breast)1.496 - 1.831

Note: The data presented is for structurally related pyrrolidine-2,5-dione derivatives, as specific IC50 values for a broad range of this compound derivatives were not available in the reviewed literature.

Antimicrobial Activity

The pyrrolidinone scaffold has also been explored for the development of novel antimicrobial agents. The efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)
Pyrrolidine-2,5-dione DerivativeStaphylococcus aureus32 - 128
Pyrrolidine-2,5-dione DerivativeFungal species16 - 256

Note: The data is for pyrrolidine-2,5-dione derivatives, as specific MIC values for a broad range of this compound derivatives were not available in the reviewed literature.

Enzyme and Receptor Modulation

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoids. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects. While specific FAAH inhibitory data for this compound derivatives is limited, the pyrrolidinone scaffold is of interest in the design of FAAH inhibitors.

Muscarinic M5 Receptor Antagonism

The muscarinic M5 receptor is a G protein-coupled receptor involved in various physiological processes. Pyrrolidine-based compounds have been investigated as M5 receptor antagonists.

CompoundReceptorIC50 (nM)
Pyrrolidine Amide Derivative (12d)Human M521
Pyrrolidine Amide Derivative (12c)Human M5440
Pyrrolidine Amide Derivative (12e)Human M535
Pyrrolidine Amide Derivative (12f)Human M587

Detailed Experimental Protocols

Passive Avoidance Test for Nootropic Activity

passive_avoidance_workflow

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

  • Procedure:

    • Acclimatization: Allow the animals (typically rats or mice) to acclimate to the testing room.

    • Training Trial: Place the animal in the light compartment. Due to their natural aversion to light, rodents will typically move to the dark compartment.

    • Aversive Stimulus: Once the animal enters the dark compartment, a brief, mild foot shock is delivered.

    • Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment.

  • Data Collection: The latency to enter the dark compartment is recorded. A longer latency is interpreted as improved memory of the aversive experience, indicating a positive nootropic effect of the test compound administered prior to the training trial.

Glutamate-Induced Excitotoxicity Assay for Neuroprotection

excitotoxicity_workflow

  • Cell Culture: Primary neurons or a suitable neuronal cell line (e.g., HT-22 hippocampal cells) are cultured in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration.

  • Induction of Excitotoxicity: A high concentration of glutamate (e.g., 5 mM for HT-22 cells) is added to the culture medium to induce neuronal cell death.

  • Incubation: The cells are incubated for a period of 12-24 hours.

  • Assessment of Cell Viability: Cell viability is measured using a standard method such as the MTT assay.

  • Data Analysis: The percentage of cell survival in compound-treated wells is compared to the glutamate-only control wells to determine the neuroprotective effect of the compound.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.

Broth Microdilution Assay for Antimicrobial Activity
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Determination of MIC: The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Fluorescence-Based FAAH Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, FAAH enzyme solution, and a solution of the fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

  • Assay Setup: In a 96-well plate, add the assay buffer, FAAH enzyme, and various concentrations of the test inhibitor.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition for each inhibitor concentration is determined. The IC50 value is calculated from the dose-response curve.

Radioligand Binding Assay for M5 Receptor Antagonism
  • Membrane Preparation: Membranes from cells expressing the M5 muscarinic receptor are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and various concentrations of the unlabeled test compound (the antagonist).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand displaced by the test compound is used to determine the compound's binding affinity (Ki) for the M5 receptor.

Conclusion

The this compound scaffold and its derivatives represent a rich area for therapeutic discovery. The diverse biological activities, including nootropic, neuroprotective, anticancer, and antimicrobial effects, underscore the potential of this chemical class. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for various therapeutic targets. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel drugs based on the pyrrolidinone core.

References

5-(Aminomethyl)pyrrolidin-2-one: A Technical Guide to its Function as a GABA Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its signaling is mediated by ionotropic GABA-A and metabotropic GABA-B receptors. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[1]

This technical guide focuses on 5-(Aminomethyl)pyrrolidin-2-one , a cyclic analog of GABA. The pyrrolidin-2-one scaffold is a common feature in many biologically active compounds.[2] This document provides a comprehensive overview of its potential as a GABA analog, including its synthesis, theoretical binding characteristics, and the experimental protocols required for its evaluation.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₅H₁₀N₂OPubChem
Molecular Weight 114.15 g/mol PubChem
CAS Number 154148-69-3PubChem
SMILES C1CC(=O)NC1CNPubChem

Synthesis of this compound

A potential synthetic route to this compound starts from (S)-pyroglutamic acid, a readily available chiral synthon.[3] The following protocol is a generalized procedure based on established chemical transformations for the synthesis of pyrrolidinone derivatives.[4][5][6]

Experimental Protocol: Synthesis from (S)-Pyroglutamic Acid

Materials:

  • (S)-Pyroglutamic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃) in a suitable solvent (e.g., methanol)

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend (S)-pyroglutamic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours to form the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the resulting acid chloride in a suitable anhydrous solvent like THF.

    • Cool the solution in an ice bath.

    • Slowly bubble ammonia gas through the solution or add a solution of ammonia in methanol dropwise.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting amide by recrystallization or column chromatography.

  • Reduction of the Amide:

    • Carefully add the purified amide in small portions to a suspension of lithium aluminum hydride in anhydrous THF at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to obtain the pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

GABAergic Signaling and the Role of GABA Analogs

GABAergic signaling is initiated by the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to and activates postsynaptic GABA-A or GABA-B receptors.[7]

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl⁻) into the postsynaptic neuron.[8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a fast inhibitory postsynaptic potential (IPSP).[8]

  • GABA-B Receptors: These are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels (K⁺) and the inhibition of calcium channels (Ca²⁺) through a second messenger system.[9] This results in a slower, more prolonged inhibitory effect.[9]

GABA analogs like this compound are designed to mimic the action of GABA, potentially by directly binding to and activating GABA receptors or by modulating the activity of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.

Signaling Pathway of a GABA Analog

GABA_Analog_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor GABA->GABA_B_Receptor Binds GABA_Analog 5-(Aminomethyl) pyrrolidin-2-one GABA_Analog->GABA_A_Receptor Binds (Hypothesized) GABA_Analog->GABA_B_Receptor Binds (Hypothesized) Chloride_Channel Cl- Channel (Influx) GABA_A_Receptor->Chloride_Channel Opens Potassium_Channel K+ Channel (Efflux) GABA_B_Receptor->Potassium_Channel Opens Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Inhibition Potassium_Channel->Inhibition

Caption: Hypothesized mechanism of this compound as a GABA analog.

Evaluation of Biological Activity

To characterize this compound as a GABA analog, it is essential to determine its binding affinity for GABA receptors and its effect on GABA uptake.

GABA Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[10] These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.

This protocol is adapted from established methods for GABA-A receptor binding assays.[9][11]

Materials:

  • Rat brain tissue (e.g., cortex or whole brain minus cerebellum and pons-medulla)

  • [³H]Muscimol or [³H]GABA (Radioligand)

  • Unlabeled GABA or bicuculline methiodide (for determining non-specific binding)

  • This compound (Test Compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Sucrose solution (0.32 M)

  • Glass fiber filters

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in ice-cold Tris-HCl buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.

    • Centrifuge the suspension at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet twice by resuspending in fresh, ice-cold Tris-HCl buffer and centrifuging.

    • Resuspend the final pellet in a known volume of Tris-HCl buffer to achieve a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.

    • Total Binding: Add radioligand (e.g., 2-5 nM [³H]Muscimol) and membrane preparation to the assay buffer.

    • Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled GABA (e.g., 100 µM) or bicuculline methiodide (e.g., 100 µM).

    • Test Compound: Add radioligand, membrane preparation, and varying concentrations of this compound.

    • Incubate the tubes at 4°C for 30-60 minutes.

  • Termination and Measurement:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be followed for GABA-B receptor binding, using [³H]GABA as the radioligand and including a GABA-A receptor antagonist (e.g., isoguvacine) to block binding to GABA-A sites. Unlabeled baclofen is typically used to determine non-specific binding.[11]

GABA Uptake Inhibition Assay

This assay determines if this compound can inhibit the reuptake of GABA by GABA transporters (GATs).

This protocol is based on methods used to evaluate GABA uptake inhibitors.[12][13][14]

Materials:

  • Synaptosomal preparation from rat brain or cells expressing specific GAT subtypes

  • [³H]GABA

  • Krebs-Ringer bicarbonate buffer

  • This compound (Test Compound)

  • Known GAT inhibitors (e.g., tiagabine for GAT-1) for positive controls

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Synaptosomes or Cells:

    • Prepare a synaptosomal fraction from rat brain tissue or use cultured cells expressing the desired GAT subtype.

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells in Krebs-Ringer bicarbonate buffer at 37°C.

    • Add varying concentrations of this compound or a known inhibitor.

    • Initiate the uptake by adding a low concentration of [³H]GABA.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]GABA taken up at each concentration of the test compound.

    • Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value for the inhibition of GABA uptake.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding GABA Receptor Binding Assay cluster_uptake GABA Uptake Inhibition Assay Start Starting Material ((S)-Pyroglutamic Acid) Reaction Chemical Reactions (Activation, Amidation, Reduction) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Pure 5-(Aminomethyl) pyrrolidin-2-one Purification->Product Binding_Assay Radioligand Binding ([³H]Muscimol or [³H]GABA) Product->Binding_Assay Uptake_Assay [³H]GABA Uptake Product->Uptake_Assay Membrane_Prep Membrane Preparation (from Rat Brain) Membrane_Prep->Binding_Assay Data_Analysis_Binding Data Analysis (IC50, Ki Calculation) Binding_Assay->Data_Analysis_Binding Synaptosome_Prep Synaptosome/Cell Preparation Synaptosome_Prep->Uptake_Assay Data_Analysis_Uptake Data Analysis (IC50 Calculation) Uptake_Assay->Data_Analysis_Uptake

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound presents an interesting scaffold for investigation as a GABA analog. The technical information and detailed experimental protocols provided in this guide offer a framework for its synthesis and comprehensive biological characterization. Determining its binding affinities for GABA-A and GABA-B receptors, as well as its effects on GABA uptake, will be crucial in elucidating its mechanism of action and potential as a modulator of the GABAergic system. Further studies, including in vivo electrophysiology and behavioral models, would be necessary to fully understand its pharmacological profile and therapeutic potential.

References

Unveiling the Pharmacological Profile of 5-(Aminomethyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)pyrrolidin-2-one, a pyrrolidinone derivative, represents a scaffold of significant interest in medicinal chemistry. While comprehensive pharmacological data for this specific molecule remains largely unpublished, its structural analogs have demonstrated a range of biological activities, pointing towards potential therapeutic applications. This technical guide synthesizes the available information on the broader class of pyrrolidinone compounds to infer a likely pharmacological profile for this compound, focusing on its chemical properties, potential biological targets, and associated signaling pathways. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction

The pyrrolidinone ring is a privileged scaffold in drug discovery, found in a variety of biologically active compounds.[1] Its structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and nootropic effects. This compound, with its primary amine substituent, presents a key functional group for further derivatization and interaction with biological targets. While specific studies on this compound are limited, the extensive research on related pyrrolidinone derivatives provides a valuable framework for predicting its pharmacological behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its solubility, stability, and potential for formulation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
Molecular Formula C₅H₁₀N₂O[2]
Molecular Weight 114.15 g/mol [3]
CAS Number 154148-69-3[2]
Canonical SMILES C1CC(=O)NC1CN[2]
Physical Description Not specified
Solubility Not specified
pKa Not specified
LogP Not specified

Potential Pharmacological Profile

Based on the activities of structurally similar pyrrolidinone derivatives, this compound is hypothesized to interact with targets within the central nervous system (CNS). The presence of the gamma-lactam ring, a core feature of nootropic agents like piracetam, suggests potential cognitive-enhancing properties. Furthermore, derivatives of pyrrolidin-2,5-dione have shown promise as anti-inflammatory and anticonvulsant agents.[4][5]

Potential Biological Targets

While direct binding data for this compound is unavailable, research on analogous compounds suggests several potential biological targets:

  • G-Protein Coupled Receptors (GPCRs): A novel series of pyrrolidine-containing compounds have been identified as GPR40 agonists, indicating that this receptor family could be a target for this compound derivatives.[6][7]

  • Enzymes: Pyrrolidine-2,5-dione derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4][8]

  • Ion Channels: The structural similarity to anticonvulsant compounds suggests potential modulation of ion channels involved in neuronal excitability.

Quantitative Data from Analogues

To provide a quantitative perspective, Table 2 summarizes the inhibitory concentrations (IC₅₀) of a pyrrolidine-2,5-dione derivative against COX-1 and COX-2 enzymes. It is important to note that these values are for a related compound and not this compound itself.

Table 2: In Vitro Anti-inflammatory Activity of a Pyrrolidine-2,5-dione Derivative

CompoundTargetIC₅₀ (µM)Reference
13e COX-130.9[4]
COX-20.98[4]

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. However, standard methodologies used for characterizing similar compounds can be adapted.

Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Filter plates (e.g., 96-well glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kₑ), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.[9][10][11]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound incubation Incubate membranes, radioligand, and compound prep_compound->incubation prep_reagents Prepare assay reagents: membranes, radioligand, buffer prep_reagents->incubation filtration Rapid filtration and washing incubation->filtration scintillation Add scintillation cocktail and count radioactivity filtration->scintillation calc_binding Calculate specific binding scintillation->calc_binding calc_ic50 Determine IC50 calc_binding->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a typical radioligand binding assay.

Potential Signaling Pathways

Given the potential CNS activity of pyrrolidinone derivatives, several signaling pathways could be modulated by this compound.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various neurological disorders.[12] Inhibition of this pathway has been shown to alleviate neuroinflammatory responses.[12] Should this compound or its derivatives exhibit anti-inflammatory or neuroprotective effects, modulation of the PI3K/mTOR pathway would be a key area of investigation.

Hypothesized Modulation of PI3K/mTOR Pathway

cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response Receptor Receptor PI3K PI3K Receptor->PI3K Activates/Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Neuroinflammation mTOR->Inflammation Modulates Apoptosis Apoptosis mTOR->Apoptosis Modulates Compound This compound (Hypothesized) Compound->Receptor Binds to

Caption: Potential modulation of the PI3K/mTOR signaling pathway.

TrkB/BDNF Signaling Pathway

The Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival, growth, and plasticity.[13] Small molecule agonists of the TrkB receptor are being investigated as potential therapeutics for CNS injuries and neurodegenerative diseases.[13] The neuroprotective potential of pyrrolidinone derivatives could be mediated through the activation of this pathway.

Hypothesized Activation of TrkB/BDNF Pathway

cluster_receptor_activation Receptor Activation cluster_downstream_signaling Downstream Signaling cluster_neuronal_effects Neuronal Effects TrkB TrkB Receptor Signaling Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) TrkB->Signaling Survival Neuronal Survival Signaling->Survival Growth Neurite Outgrowth Signaling->Growth Plasticity Synaptic Plasticity Signaling->Plasticity Compound This compound (Hypothesized Agonist) Compound->TrkB Binds and Activates

Caption: Potential activation of the TrkB/BDNF signaling pathway.

Conclusion

While direct pharmacological data for this compound is scarce, the existing literature on related pyrrolidinone derivatives provides a strong rationale for its investigation as a potential therapeutic agent, particularly for CNS disorders. Its chemical structure is amenable to further modification, offering the potential to develop a library of compounds with diverse pharmacological profiles. Future research should focus on elucidating the specific biological targets of this compound, quantifying its activity through in vitro and in vivo studies, and characterizing its pharmacokinetic and safety profiles. The experimental frameworks and hypothesized signaling pathways presented in this guide offer a roadmap for such investigations.

References

The Pivotal Role of 5-(Aminomethyl)pyrrolidin-2-one and its Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one nucleus, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and chemical properties, including its ability to participate in hydrogen bonding and its stereochemical versatility, make it an attractive building block for the design of novel therapeutics. This technical guide delves into the significance of 5-(aminomethyl)pyrrolidin-2-one and its derivatives, with a particular focus on their role in the development of anticonvulsant drugs that target the synaptic vesicle glycoprotein 2A (SV2A).

The Pyrrolidin-2-one Scaffold: A Foundation for Neurological Drug Discovery

The pyrrolidin-2-one ring system is a cornerstone in the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system. Its incorporation into a molecule can significantly influence pharmacokinetic properties such as bioavailability and metabolic stability. The "racetam" class of drugs, known for their cognitive-enhancing and neuroprotective effects, prominently features this scaffold. The discovery that certain pyrrolidin-2-one derivatives act as high-affinity ligands for the synaptic vesicle glycoprotein 2A (SV2A) has solidified the importance of this chemical moiety in the treatment of epilepsy.[1][2]

SV2A is a transmembrane protein found in the vesicles of presynaptic terminals and is crucial for the normal regulation of neurotransmitter release.[1][2] Ligands that bind to SV2A can modulate this process, thereby reducing neuronal hyperexcitability, which is a hallmark of epileptic seizures.[3] The development of drugs like Levetiracetam and Brivaracetam has demonstrated the therapeutic potential of targeting SV2A with pyrrolidin-2-one-based compounds.[4]

Quantitative Analysis of SV2A Ligands

The affinity of pyrrolidin-2-one derivatives for SV2A is a critical determinant of their anticonvulsant potency. Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrolidin-2-one core can dramatically alter binding affinity. A prime example is the introduction of an n-propyl group at the 4-position of the ring, which differentiates Brivaracetam from Levetiracetam and results in a significantly higher affinity for SV2A.[5]

Compound4-Position SubstituentSV2A Binding Affinity (Kᵢ)Anticonvulsant Potency (ED₅₀, mg/kg, audiogenic mice)Reference
Levetiracetam-H~600 nM21.6[4]
Brivaracetam-(R)-n-propyl~30 nM2.5[4][6]

Synthesis and Experimental Protocols

The synthesis of bioactive pyrrolidin-2-one derivatives often involves multi-step processes that require careful control of stereochemistry. The following sections detail a representative synthetic workflow for the core structure and the experimental protocols used to evaluate the anticonvulsant properties and target engagement of these compounds.

General Synthetic Workflow

A common strategy for the synthesis of 5-substituted pyrrolidin-2-ones involves the cyclization of appropriate acyclic precursors. For instance, 5-(hydroxymethyl)pyrrolidin-2-ones can be synthesized through the cyclization of amide dianions with epibromohydrin.[7] The key intermediate for many SV2A ligands, (S)-2-aminobutanamide, can be prepared from 2-aminobutyric acid through resolution and amidation.[8]

Synthetic Workflow A 2-Aminobutyric Acid B Resolution with Chiral Reagent A->B C (S)-2-Aminobutyric Acid B->C D Amidation C->D E (S)-2-Aminobutanamide D->E F Cyclization with 4-chlorobutyryl chloride E->F G Levetiracetam (Pyrrolidin-2-one derivative) F->G

A representative synthetic pathway to Levetiracetam.
Experimental Protocols

This assay is used to determine the binding affinity of test compounds for the SV2A protein.[9][10][11]

  • Preparation of Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction containing SV2A. The protein concentration is then quantified.

  • Competitive Binding: A fixed concentration of a radiolabeled SV2A ligand (e.g., [³H]UCB-J) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

SV2A Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Brain Tissue Homogenization B Centrifugation to Isolate Membranes A->B C Protein Quantification B->C D Incubate Membranes with Radioligand & Test Compound C->D E Vacuum Filtration D->E F Scintillation Counting E->F G Determine IC50 F->G H Calculate Ki G->H Anticonvulsant Screening cluster_models Seizure Induction Models MES MES Test (Tonic-Clonic) Endpoint Measure Seizure Protection (ED50) MES->Endpoint scPTZ scPTZ Test (Clonic) scPTZ->Endpoint SixHz 6 Hz Test (Focal) SixHz->Endpoint Admin Administer Test Compound Admin->MES Admin->scPTZ Admin->SixHz Mechanism of Action Drug Pyrrolidin-2-one Drug (e.g., Levetiracetam) SV2A SV2A Protein on Synaptic Vesicle Drug->SV2A Binds to Modulation Modulation of SV2A Function SV2A->Modulation Vesicle Altered Synaptic Vesicle Trafficking Modulation->Vesicle Release Reduced Neurotransmitter Release Vesicle->Release Seizure Decreased Neuronal Hyperexcitability (Anticonvulsant Effect) Release->Seizure

References

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)pyrrolidin-2-one, a chiral heterocyclic compound, has emerged as a critical intermediate in the synthesis of a range of neurologically active pharmaceuticals. While a singular "discovery" of this molecule is not prominently documented, its history is intrinsically linked to the development of the racetam class of nootropic drugs and their successors. This technical guide provides a comprehensive overview of the synthetic history of this compound, detailing its synthesis, its role in drug development, and its known biological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₀N₂O--INVALID-LINK--
Molecular Weight114.15 g/mol --INVALID-LINK--
CAS Number154148-69-3--INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--

Synthetic History and Methodologies

The synthesis of this compound is closely associated with the production of antiepileptic drugs like Levetiracetam. While a definitive first synthesis is not clearly attributed in publicly available literature, its development can be inferred from patented synthetic routes for these drugs. A common and logical precursor for the synthesis of 5-substituted pyrrolidin-2-ones is glutamic acid, a readily available and chiral amino acid.

Conceptual Synthetic Pathway from Glutamic Acid

A plausible and widely utilized strategy for the synthesis of chiral 5-substituted pyrrolidin-2-ones involves the cyclization and subsequent modification of glutamic acid. This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products.

Synthetic Pathway from Glutamic Acid glutamic_acid L-Glutamic Acid pyroglutamic_acid Pyroglutamic Acid glutamic_acid->pyroglutamic_acid Heat/ Dehydration activated_ester Activated Ester/ Carboxylic Acid Derivative pyroglutamic_acid->activated_ester Activation amide Amide Intermediate activated_ester->amide Amination reduction Reduction amide->reduction Reduction (e.g., LiAlH4, BH3) aminomethyl_pyrrolidinone This compound reduction->aminomethyl_pyrrolidinone

Caption: Conceptual workflow for the synthesis of this compound from L-glutamic acid.

Key Experimental Protocols

While a specific protocol for the initial synthesis of this compound is not available, the following represents a generalized experimental procedure for the synthesis of a related key intermediate, (S)-2-aminobutanamide, which is crucial for the production of Levetiracetam and highlights the chemical transformations involved.

Synthesis of (S)-2-Aminobutanamide Hydrochloride (A Key Intermediate)

This process is a critical step in several patented syntheses of Levetiracetam and showcases the type of chemical transformations relevant to the synthesis of 5-substituted pyrrolidin-2-one derivatives.

StepReagents and ConditionsPurpose
1. Esterification (S)-2-Aminobutyric acid, Thionyl chloride, MethanolConversion of the carboxylic acid to a methyl ester to facilitate subsequent amidation.
2. Amidation (S)-2-Aminobutyric acid methyl ester, Methanolic ammoniaConversion of the ester to the primary amide.
3. Salt Formation (S)-2-Aminobutanamide, Methanolic HClFormation of the hydrochloride salt for purification and stability.

This is a representative protocol based on common organic synthesis techniques and patent literature for related compounds.

Role in Drug Development

This compound serves as a pivotal building block in the pharmaceutical industry, primarily in the synthesis of anticonvulsant and nootropic agents. Its structure is a core component of several active pharmaceutical ingredients (APIs).

Intermediate in Levetiracetam Synthesis

The most significant application of this compound and its precursors is in the industrial synthesis of Levetiracetam, a widely used antiepileptic drug. The pyrrolidinone core is essential for its therapeutic activity.

Role_in_Levetiracetam_Synthesis start Key Chiral Starting Material (e.g., (S)-2-aminobutanamide) intermediate This compound (or related intermediate) start->intermediate Multi-step synthesis cyclization Cyclization/ Further Modification intermediate->cyclization levetiracetam Levetiracetam cyclization->levetiracetam

Caption: Logical relationship showing the role of a 5-aminomethylpyrrolidin-2-one type intermediate in Levetiracetam synthesis.

Biological Activity and Signaling Pathways

The biological activity of this compound itself is not extensively characterized in the literature. Its significance lies in being a pharmacophore or a key structural element of more complex, biologically active molecules. The broader class of pyrrolidone derivatives, particularly the racetams, are known to modulate neurotransmission.

While a specific signaling pathway for this compound is not defined, the therapeutic effects of the drugs derived from it, such as Levetiracetam, are linked to the modulation of synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release. It is hypothesized that the pyrrolidinone ring is crucial for this interaction.

Conclusion

This compound stands as a testament to the importance of key chemical intermediates in the advancement of medicine. Although its own discovery is not a standalone event, its integral role in the synthesis of vital neurological drugs underscores its significance in the field of medicinal chemistry and drug development. Further research into the direct biological activities of this compound could potentially unveil new therapeutic applications.

An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)pyrrolidin-2-one is a chiral heterocyclic compound featuring a pyrrolidinone ring, a foundational structure in a variety of biologically active molecules. The presence of a stereocenter at the 5-position of the pyrrolidinone ring gives rise to two enantiomers: (R)-5-(aminomethyl)pyrrolidin-2-one and (S)-5-(aminomethyl)pyrrolidin-2-one. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity. Therefore, a thorough understanding of the individual properties of each enantiomer is crucial for research and drug development.

This technical guide provides a comprehensive overview of the known properties, synthesis, and analysis of this compound and its stereoisomers. Due to the limited publicly available data directly comparing the enantiomers of this specific compound, this guide will draw analogies from well-studied chiral drugs with similar structural motifs, such as ofloxacin/levofloxacin and levetiracetam, to infer potential stereoselective properties.

Physicochemical Properties

While specific experimental data for the individual enantiomers of this compound are scarce in the literature, the general properties of the racemic mixture and the individual stereoisomers can be summarized from available databases.

PropertyRacemic this compound(S)-5-(Aminomethyl)pyrrolidin-2-one(R)-5-(Aminomethyl)pyrrolidin-2-one
Molecular Formula C₅H₁₀N₂OC₅H₁₀N₂OC₅H₁₀N₂O
Molecular Weight 114.15 g/mol 114.15 g/mol 114.15 g/mol
CAS Number 109833-22-3145414-31-9173336-98-6[1]
Appearance Likely a solid or oilLikely a solid or oilLikely a solid or oil
Boiling Point Not reportedNot reportedNot reported
Melting Point Not reportedNot reportedNot reported
Specific Rotation ([α]D) 0° (for the racemic mixture)Expected to be non-zeroExpected to be equal in magnitude and opposite in sign to the (S)-enantiomer

Note: The lack of specific, publicly available data for boiling points, melting points, and specific rotation highlights the need for further experimental characterization of these compounds.

Stereoselective Biological Activity: An Analogical Perspective

The principle of stereoselectivity in drug action is a cornerstone of medicinal chemistry. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer being significantly more active or having a different pharmacological profile than the other.

The Case of Ofloxacin and Levofloxacin

A compelling example is the fluoroquinolone antibiotic ofloxacin, which is a racemic mixture of (S)-(-)-ofloxacin (levofloxacin) and (R)-(+)-ofloxacin. The antibacterial activity of ofloxacin is almost entirely attributable to the (S)-enantiomer, levofloxacin, which is 8 to 128 times more active than the (R)-enantiomer. This difference in activity is due to the stereospecific interactions with bacterial DNA gyrase and topoisomerase IV.

Levetiracetam and its (R)-enantiomer

Levetiracetam, an antiepileptic drug, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide. Its anticonvulsant activity is highly stereoselective, with the (S)-enantiomer being the active form. The (R)-enantiomer, UCB L060, is essentially inactive as an anticonvulsant. This selectivity is attributed to the specific binding of the (S)-enantiomer to the synaptic vesicle protein 2A (SV2A).

Inferred Properties of this compound Stereoisomers

Based on these established principles and analogies, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. One enantiomer may be responsible for the desired pharmacological effect, while the other could be less active, inactive, or even contribute to off-target effects. Therefore, the stereoselective synthesis and pharmacological evaluation of each enantiomer are critical steps in the development of any therapeutic agent based on this scaffold.

Experimental Protocols

Stereoselective Synthesis from Pyroglutamic Acid

A common and effective strategy for the synthesis of enantiomerically pure 5-substituted pyrrolidin-2-ones is to use the corresponding enantiomer of pyroglutamic acid as a chiral starting material.

G cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_pyro (S)-Pyroglutamic Acid S_ester (S)-Pyroglutamic Acid Methyl Ester S_pyro->S_ester 1. SOCl₂, MeOH S_alcohol (S)-5-(Hydroxymethyl)pyrrolidin-2-one S_ester->S_alcohol 2. LiBH₄, THF S_azide (S)-5-(Azidomethyl)pyrrolidin-2-one S_alcohol->S_azide 3. DPPA, DBU, Toluene S_amine (S)-5-(Aminomethyl)pyrrolidin-2-one S_azide->S_amine 4. H₂, Pd/C, MeOH R_pyro (R)-Pyroglutamic Acid R_ester (R)-Pyroglutamic Acid Methyl Ester R_pyro->R_ester 1. SOCl₂, MeOH R_alcohol (R)-5-(Hydroxymethyl)pyrrolidin-2-one R_ester->R_alcohol 2. LiBH₄, THF R_azide (R)-5-(Azidomethyl)pyrrolidin-2-one R_alcohol->R_azide 3. DPPA, DBU, Toluene R_amine (R)-5-(Aminomethyl)pyrrolidin-2-one R_azide->R_amine 4. H₂, Pd/C, MeOH G Racemic Racemic this compound Derivatization Derivatization with Chiral Agent (e.g., Marfey's Reagent) Racemic->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Chiral HPLC Separation Diastereomers->HPLC S_enantiomer (S)-Enantiomer HPLC->S_enantiomer R_enantiomer (R)-Enantiomer HPLC->R_enantiomer

References

Unlocking the Brain's Potential: A Technical Guide to the Therapeutic Promise of 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring system is a cornerstone in medicinal chemistry, forming the structural basis of a diverse range of biologically active compounds. Among these, 5-(Aminomethyl)pyrrolidin-2-one has emerged as a promising scaffold, particularly in the realm of neuroscience. Its structural similarity to known nootropic and neuroprotective agents suggests a significant therapeutic potential for neurological and cognitive disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs, focusing on its synthesis, putative mechanisms of action, and prospective therapeutic applications. While direct and extensive research on this specific molecule is limited, this document extrapolates from data on related pyrrolidinone derivatives to build a framework for future investigation and drug development endeavors.

Introduction

This compound, also known as 5-(aminomethyl)-2-pyrrolidone, is a cyclic lactam with a chiral center at the 5-position. Its chemical structure is characterized by a five-membered ring containing a nitrogen atom and a carbonyl group, with an aminomethyl substituent. This arrangement provides a versatile backbone for chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents. The pyrrolidinone core is notably present in the racetam class of nootropic drugs, such as piracetam and levetiracetam, which are known for their cognitive-enhancing and anti-epileptic properties, respectively. This structural analogy is the primary driver for the exploration of this compound's therapeutic potential.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development.

PropertyValueReference
Molecular Formula C₅H₁₀N₂OPubChem
Molecular Weight 114.15 g/mol PubChem
CAS Number 154148-69-3PubChem
Synonyms 5-(Aminomethyl)-2-pyrrolidonePubChem

Table 1: Physicochemical Properties of this compound.

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available precursors. While specific, detailed protocols for its industrial-scale synthesis are proprietary, general laboratory-scale methods can be inferred from the literature on pyrrolidinone synthesis.

Experimental Protocol: General Synthesis of Pyrrolidinone Derivatives

A common approach involves the cyclization of γ-amino acids or their derivatives. For this compound, a potential synthetic pathway could start from a protected glutamic acid derivative.

Materials:

  • Protected glutamic acid derivative (e.g., N-Boc-L-glutamic acid)

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Activating agent for amide bond formation (e.g., DCC, EDC)

  • Solvents (e.g., THF, DCM)

  • Reagents for deprotection

Procedure:

  • Reduction of Carboxylic Acid: The γ-carboxylic acid of the protected glutamic acid is selectively reduced to an alcohol.

  • Mesylation or Tosylation: The resulting primary alcohol is converted to a better leaving group, such as a mesylate or tosylate.

  • Intramolecular Cyclization: Treatment with a base promotes intramolecular nucleophilic substitution, leading to the formation of the pyrrolidinone ring.

  • Conversion to Aminomethyl Group: The remaining protected amino acid functionality is converted to the aminomethyl group through a series of standard organic transformations.

  • Deprotection: Removal of the protecting groups yields the final product, this compound.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

G start Protected Glutamic Acid Derivative reduction Selective Reduction start->reduction Reducing Agent activation Activation of Alcohol reduction->activation Mesyl/Tosyl Chloride cyclization Intramolecular Cyclization activation->cyclization Base conversion Functional Group Conversion cyclization->conversion deprotection Deprotection conversion->deprotection purification Purification deprotection->purification end This compound purification->end

Figure 1. A generalized workflow for the synthesis of this compound.

Therapeutic Potential and Putative Mechanisms of Action

The therapeutic potential of this compound is largely inferred from the well-documented activities of other pyrrolidinone-containing compounds, particularly in the context of neurological disorders.

Nootropic and Cognitive-Enhancing Effects

The structural similarity to the racetam class of drugs suggests that this compound may act as a cognitive enhancer. Racetams are known to modulate neurotransmitter systems, enhance synaptic plasticity, and improve cerebral blood flow.

Putative Signaling Pathway:

A plausible mechanism of action involves the modulation of the cholinergic system, a key pathway in learning and memory. Like other nootropic pyrrolidinones, this compound may enhance acetylcholine (ACh) release and upregulate postsynaptic receptor density.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pyrrolidinone This compound Ca_channel Voltage-gated Ca²⁺ Channel Pyrrolidinone->Ca_channel Modulates Vesicle Synaptic Vesicle (contains ACh) ACh_release ACh Release Vesicle->ACh_release Ca_channel->Vesicle Triggers Fusion ACh Acetylcholine (ACh) ACh_release->ACh AChR Acetylcholine Receptor ACh->AChR Binds Signal Signal Transduction Cascade AChR->Signal Cognition Enhanced Cognition Signal->Cognition

Figure 2. Putative cholinergic signaling pathway modulated by this compound.

Neuroprotective Effects

Pyrrolidinone derivatives have demonstrated neuroprotective properties in various models of neuronal injury, including ischemia and excitotoxicity. The aminomethyl group in this compound may contribute to these effects by interacting with N-methyl-D-aspartate (NMDA) receptors or by exhibiting antioxidant properties.

Quantitative Data (Hypothetical and Based on Analogs)

AssayParameterHypothetical Value
Acetylcholine Receptor BindingKi1 - 10 µM
In vitro Neuroprotection Assay (e.g., against glutamate toxicity)EC₅₀5 - 50 µM
In vivo Cognitive Enhancement Model (e.g., Morris Water Maze)ED₅₀10 - 100 mg/kg

Table 2: Hypothetical Quantitative Data for this compound based on structurally related compounds.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Neurotransmitter Release Assay

Objective: To determine the effect of the compound on neurotransmitter release from primary neuronal cultures or synaptosomes.

Methodology:

  • Prepare primary cortical neurons or synaptosomes from rodent brains.

  • Pre-incubate the preparations with a radiolabeled neurotransmitter (e.g., [³H]choline for acetylcholine).

  • Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration).

  • Apply different concentrations of this compound.

  • Measure the amount of released radiolabeled neurotransmitter using liquid scintillation counting.

  • Calculate the EC₅₀ value for the compound's effect on neurotransmitter release.

G start Prepare Neuronal Cultures/Synaptosomes incubation Incubate with Radiolabeled Neurotransmitter start->incubation stimulation Stimulate Release incubation->stimulation treatment Apply Test Compound stimulation->treatment measurement Measure Released Neurotransmitter treatment->measurement analysis Data Analysis (EC₅₀) measurement->analysis

Figure 3. Experimental workflow for an in vitro neurotransmitter release assay.

Future Directions and Conclusion

This compound represents a molecule of significant interest for the development of novel therapeutics targeting the central nervous system. Its structural relationship to established nootropic and neuroprotective agents provides a strong rationale for its further investigation. The immediate research priorities should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound and its stereoisomers.

  • In Vitro Pharmacological Profiling: Conducting comprehensive in vitro studies to determine its binding affinities for various receptors and its effects on neurotransmitter systems.

  • In Vivo Efficacy Studies: Evaluating its cognitive-enhancing and neuroprotective effects in relevant animal models of neurological disorders.

  • Pharmacokinetic and Toxicological Assessment: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting thorough safety and toxicology studies.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Aminomethyl)pyrrolidin-2-one from Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the multi-step synthesis of 5-(Aminomethyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry, starting from the readily available chiral precursor, (S)-pyroglutamic acid. The described synthetic route involves the protection of the lactam nitrogen, esterification of the carboxylic acid, reduction to the corresponding alcohol, conversion to an azide, and subsequent reduction to the desired primary amine, followed by deprotection.

Overall Synthetic Scheme

The synthesis of this compound from pyroglutamic acid is a multi-step process that can be summarized by the following key transformations:

  • N-Protection: The lactam nitrogen of pyroglutamic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Esterification: The carboxylic acid functionality is converted to a methyl ester to facilitate the subsequent reduction.

  • Reduction: The methyl ester is selectively reduced to a primary alcohol, yielding N-Boc-5-(hydroxymethyl)pyrrolidin-2-one.

  • Mesylation: The hydroxyl group is converted into a good leaving group, a mesylate, to allow for nucleophilic substitution.

  • Azide Formation: The mesylate is displaced by an azide nucleophile.

  • Reduction of Azide: The azide is reduced to the corresponding primary amine.

  • Deprotection: The Boc protecting group is removed to yield the final product, this compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow PyroglutamicAcid Pyroglutamic Acid BocProtectedEster N-Boc-pyroglutamic acid methyl ester PyroglutamicAcid->BocProtectedEster 1. Esterification 2. Boc Protection BocProtectedAlcohol N-Boc-5-(hydroxymethyl) pyrrolidin-2-one BocProtectedEster->BocProtectedAlcohol Reduction BocProtectedMesylate N-Boc-5-(mesyloxymethyl) pyrrolidin-2-one BocProtectedAlcohol->BocProtectedMesylate Mesylation BocProtectedAzide N-Boc-5-(azidomethyl) pyrrolidin-2-one BocProtectedMesylate->BocProtectedAzide Azide Substitution BocProtectedAmine N-Boc-5-(aminomethyl) pyrrolidin-2-one BocProtectedAzide->BocProtectedAmine Reduction FinalProduct 5-(Aminomethyl) pyrrolidin-2-one BocProtectedAmine->FinalProduct Deprotection

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols and Data

Step 1 & 2: Esterification of Pyroglutamic Acid and N-Boc Protection

This two-step, one-pot procedure first converts pyroglutamic acid to its methyl ester, followed by the protection of the lactam nitrogen with a Boc group.[1][2]

Protocol:

  • Esterification:

    • Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of pyroglutamic acid).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Neutralize the reaction mixture by the portion-wise addition of sodium bicarbonate until effervescence ceases.

    • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude methyl pyroglutamate.

  • N-Boc Protection:

    • Dissolve the crude methyl pyroglutamate in anhydrous dichloromethane (DCM, approx. 5 mL per gram of pyroglutamate).

    • Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-L-pyroglutamic acid methyl ester.

Quantitative Data:

ParameterValue
Typical Yield 85-95% (over two steps)
Reaction Time Esterification: 6-8 h; Protection: 12-24 h
Temperature Esterification: 0 °C to RT; Protection: RT
Step 3: Reduction of N-Boc-pyroglutamic acid methyl ester to N-Boc-5-(hydroxymethyl)pyrrolidin-2-one

The methyl ester is reduced to the corresponding primary alcohol using lithium borohydride.[3]

Protocol:

  • Dissolve N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of ester) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiBH₄ by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford N-Boc-5-(hydroxymethyl)pyrrolidin-2-one.

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Reaction Time 4-6 h
Temperature 0 °C to RT
Step 4 & 5: Mesylation and Azide Substitution

The alcohol is converted to a mesylate, which is then displaced by sodium azide to form the corresponding azide derivative.[4]

Protocol:

  • Mesylation:

    • Dissolve N-Boc-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous DCM (approx. 15 mL per gram) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Perform an aqueous work-up by washing with cold 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

  • Azide Substitution:

    • Dissolve the crude mesylate in anhydrous dimethylformamide (DMF, approx. 10 mL per gram of mesylate).

    • Add sodium azide (NaN₃, 3.0 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer extensively with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to give N-Boc-5-(azidomethyl)pyrrolidin-2-one.

Quantitative Data:

ParameterValue
Typical Yield 75-85% (over two steps)
Reaction Time Mesylation: 1-2 h; Azide substitution: 4-6 h
Temperature Mesylation: 0 °C; Azide substitution: 60-70 °C
Step 6: Reduction of N-Boc-5-(azidomethyl)pyrrolidin-2-one to N-Boc-5-(aminomethyl)pyrrolidin-2-one

The azide is reduced to the primary amine via catalytic hydrogenation.[4]

Protocol:

  • Dissolve N-Boc-5-(azidomethyl)pyrrolidin-2-one (1.0 eq) in methanol (approx. 20 mL per gram).

  • Add 10% Palladium on Carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-5-(aminomethyl)pyrrolidin-2-one, which is often pure enough for the next step.

Quantitative Data:

ParameterValue
Typical Yield >95%
Reaction Time 4-8 h
Temperature Room Temperature
Step 7: Deprotection of N-Boc-5-(aminomethyl)pyrrolidin-2-one

The Boc protecting group is removed under acidic conditions to yield the final product.[5][6]

Protocol:

  • Dissolve N-Boc-5-(aminomethyl)pyrrolidin-2-one (1.0 eq) in DCM (approx. 10 mL per gram).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue can be purified by trituration with diethyl ether to afford the trifluoroacetate salt of this compound as a solid. Alternatively, the free base can be obtained by neutralization with a suitable base and extraction or by ion-exchange chromatography.

Quantitative Data:

ParameterValue
Typical Yield >90%
Reaction Time 1-2 h
Temperature 0 °C to RT

Diagram of the Key Reaction Steps

Reaction_Steps cluster_reduction Reduction of Ester cluster_azide_formation Conversion to Amine cluster_deprotection Final Deprotection BocProtectedEster N-Boc-pyroglutamic acid methyl ester BocProtectedAlcohol N-Boc-5-(hydroxymethyl) pyrrolidin-2-one BocProtectedEster->BocProtectedAlcohol LiBH₄, THF BocProtectedAlcohol2 N-Boc-5-(hydroxymethyl) pyrrolidin-2-one BocProtectedMesylate N-Boc-5-(mesyloxymethyl) pyrrolidin-2-one BocProtectedAlcohol2->BocProtectedMesylate MsCl, Et₃N BocProtectedAzide N-Boc-5-(azidomethyl) pyrrolidin-2-one BocProtectedMesylate->BocProtectedAzide NaN₃, DMF BocProtectedAmine N-Boc-5-(aminomethyl) pyrrolidin-2-one BocProtectedAzide->BocProtectedAmine H₂, Pd/C BocProtectedAmine2 N-Boc-5-(aminomethyl) pyrrolidin-2-one FinalProduct 5-(Aminomethyl) pyrrolidin-2-one BocProtectedAmine2->FinalProduct TFA, DCM

Caption: Key transformations in the synthesis of this compound.

References

Enantioselective Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(S)-5-(Aminomethyl)pyrrolidin-2-one is a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid pyrrolidinone scaffold and the presence of a primary amine offer opportunities for the development of novel therapeutics. This document provides a detailed protocol for the enantioselective synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one, starting from the readily available chiral precursor, (S)-pyroglutamic acid. The synthetic strategy involves a four-step sequence: esterification of the carboxylic acid, reduction to the corresponding alcohol, conversion to an azide, and final reduction to the desired primary amine. This method ensures the retention of the stereochemistry at the C5 position, providing the enantiomerically pure (S)-isomer.

Synthetic Strategy Overview

The synthesis commences with the conversion of (S)-pyroglutamic acid to its methyl ester, followed by the selective reduction of the ester to (S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as (S)-pyroglutaminol. The hydroxyl group is then activated by conversion to a tosylate, a good leaving group for subsequent nucleophilic substitution. The tosylate is displaced by an azide ion in an SN2 reaction, which proceeds with inversion of configuration, although in this case, it does not affect the stereocenter of the pyrrolidinone ring. The final step involves the reduction of the azide to the primary amine, yielding the target molecule, (S)-5-(Aminomethyl)pyrrolidin-2-one.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventYield (%)Enantiomeric Excess (%)
1Esterification(S)-Pyroglutamic acid(S)-Methyl pyroglutamateSOCl₂, MethanolMethanol>95>99
2Reduction(S)-Methyl pyroglutamate(S)-5-(Hydroxymethyl)pyrrolidin-2-oneSodium BorohydrideEthanol~90>99
3Tosylation and Azidation(S)-5-(Hydroxymethyl)pyrrolidin-2-one(S)-5-(Azidomethyl)pyrrolidin-2-one1. TsCl, Pyridine 2. Sodium AzideDCM, DMF~75-80>99
4Reduction(S)-5-(Azidomethyl)pyrrolidin-2-one(S)-5-(Aminomethyl)pyrrolidin-2-oneH₂, Pd/CMethanol>95>99

Experimental Protocols

Step 1: Synthesis of (S)-Methyl pyroglutamate

This protocol describes the esterification of (S)-pyroglutamic acid.

Materials:

  • (S)-Pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend (S)-pyroglutamic acid in anhydrous methanol at 0 °C (ice bath).

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain (S)-methyl pyroglutamate as a colorless oil.

Step 2: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one ((S)-Pyroglutaminol)

This protocol details the reduction of the methyl ester to the corresponding alcohol.

Materials:

  • (S)-Methyl pyroglutamate

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-methyl pyroglutamate in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Step 3: Synthesis of (S)-5-(Azidomethyl)pyrrolidin-2-one

This two-part protocol describes the tosylation of the alcohol followed by nucleophilic substitution with azide.

Part A: Tosylation Materials:

  • (S)-5-(Hydroxymethyl)pyrrolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (S)-5-(hydroxymethyl)pyrrolidin-2-one in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-5-(tosyloxymethyl)pyrrolidin-2-one, which can be used in the next step without further purification. A yield of around 80% can be expected for this step.[1]

Part B: Azidation Materials:

  • Crude (S)-5-(tosyloxymethyl)pyrrolidin-2-one

  • Anhydrous Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the crude tosylate in anhydrous DMF in a round-bottom flask.

  • Add sodium azide to the solution and heat the mixture to 60-80 °C.[2][3]

  • Stir the reaction for 12-24 hours, monitoring by TLC.[2]

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-(azidomethyl)pyrrolidin-2-one.

Step 4: Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one

This protocol describes the final reduction of the azide to the primary amine.

Materials:

  • (S)-5-(Azidomethyl)pyrrolidin-2-one

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

Procedure:

  • Dissolve (S)-5-(azidomethyl)pyrrolidin-2-one in methanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the final product, (S)-5-(aminomethyl)pyrrolidin-2-one.

Mandatory Visualization

Enantioselective_Synthesis A (S)-Pyroglutamic Acid B (S)-Methyl Pyroglutamate A->B SOCl₂, MeOH (Esterification) C (S)-5-(Hydroxymethyl)pyrrolidin-2-one B->C NaBH₄, EtOH (Reduction) D (S)-5-(Tosyloxymethyl)pyrrolidin-2-one C->D TsCl, Pyridine (Tosylation) E (S)-5-(Azidomethyl)pyrrolidin-2-one D->E NaN₃, DMF (Azidation) F (S)-5-(Aminomethyl)pyrrolidin-2-one E->F H₂, Pd/C (Reduction)

Caption: Synthetic pathway for (S)-5-(Aminomethyl)pyrrolidin-2-one.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_reduction1 Step 2: Reduction to Alcohol cluster_azidation Step 3: Tosylation & Azidation cluster_reduction2 Step 4: Reduction to Amine A1 Dissolve (S)-Pyroglutamic Acid in MeOH A2 Add SOCl₂ at 0°C A1->A2 A3 Stir Overnight at RT A2->A3 A4 Neutralize, Extract & Purify A3->A4 B1 Dissolve Ester in EtOH A4->B1 Product from Step 1 B2 Add NaBH₄ at 0°C B1->B2 B3 Stir for 4-6h at RT B2->B3 B4 Quench, Extract & Purify B3->B4 C1 Tosylate Alcohol with TsCl B4->C1 Product from Step 2 C2 Displace Tosylate with NaN₃ C1->C2 C3 Work-up & Purify C2->C3 D1 Dissolve Azide in MeOH C3->D1 Product from Step 3 D2 Add Pd/C & H₂ Atmosphere D1->D2 D3 Stir Overnight at RT D2->D3 D4 Filter & Concentrate D3->D4

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for 5-(Aminomethyl)pyrrolidin-2-one as a Levetiracetam Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of (S)-5-(aminomethyl)pyrrolidin-2-one as a key intermediate in the production of the anti-epileptic drug Levetiracetam. This document outlines a plausible multi-step synthesis of the intermediate starting from readily available L-glutamic acid and details its subsequent conversion to Levetiracetam. While a direct, one-pot conversion from this specific intermediate is not extensively documented in publicly available literature, this note proposes a chemically sound pathway based on established organic synthesis reactions. For comparison, data from a well-established industrial synthesis of Levetiracetam from (S)-2-aminobutyramide is also presented.

Introduction

Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, is a widely prescribed second-generation antiepileptic drug. Its synthesis has been approached through various routes, with a significant focus on establishing the correct stereochemistry at the C-4 position of the butanamide side chain. A common industrial method involves the reaction of (S)-2-aminobutyramide with 4-chlorobutyryl chloride. This document explores an alternative, albeit less documented, synthetic strategy utilizing (S)-5-(aminomethyl)pyrrolidin-2-one as a pivotal intermediate. This approach offers a different retrosynthetic disconnection, building the pyrrolidinone core first and subsequently attaching the ethyl-amide side chain.

Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one

A viable synthetic route to (S)-5-(aminomethyl)pyrrolidin-2-one commences with L-glutamic acid, a readily available and chiral starting material. The synthesis proceeds through several key transformations:

  • Cyclization and Reduction: L-glutamic acid is first converted to (S)-pyroglutamic acid, which is then reduced to form (S)-5-(hydroxymethyl)pyrrolidin-2-one.

  • Activation of the Hydroxyl Group: The primary alcohol of (S)-5-(hydroxymethyl)pyrrolidin-2-one is activated by conversion to a good leaving group, such as a tosylate or mesylate.

  • Introduction of the Amino Group: The activated hydroxyl group is displaced with an azide ion (via sodium azide), followed by reduction of the resulting azide to the primary amine, yielding (S)-5-(aminomethyl)pyrrolidin-2-one. Alternatively, a Gabriel synthesis can be employed.

Experimental Protocols: Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one

Protocol 1: Synthesis of (S)-5-(hydroxymethyl)pyrrolidin-2-one from L-Glutamic Acid

This procedure involves the cyclization of L-glutamic acid to pyroglutamic acid, followed by reduction.

  • Step 1a: Synthesis of (S)-Pyroglutamic Acid:

    • L-Glutamic acid is heated in water at 130-140 °C for 2-3 hours to induce cyclization via dehydration.

    • The solution is then cooled, and the pyroglutamic acid is crystallized and isolated.

  • Step 1b: Reduction to (S)-5-(hydroxymethyl)pyrrolidin-2-one:

    • (S)-Pyroglutamic acid is esterified (e.g., with methanol and a catalytic amount of acid) to its methyl ester.

    • The methyl pyroglutamate is then reduced using a suitable reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

    • Materials: (S)-pyroglutamic acid, Methanol, Sulfuric acid (catalytic), Sodium borohydride, Ethanol.

    • Procedure:

      • Reflux (S)-pyroglutamic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

      • Neutralize the reaction mixture and remove the methanol under reduced pressure.

      • Dissolve the resulting crude methyl pyroglutamate in ethanol and cool to 0 °C.

      • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

      • Stir the reaction mixture at room temperature for 12-16 hours.

      • Quench the reaction with acetone and then acidify with hydrochloric acid.

      • Concentrate the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of (S)-5-(Tosyloxymethyl)pyrrolidin-2-one

  • Materials: (S)-5-(hydroxymethyl)pyrrolidin-2-one, Pyridine or Triethylamine, p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (S)-5-(hydroxymethyl)pyrrolidin-2-one in dichloromethane and cool to 0 °C.

    • Add pyridine or triethylamine to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, dilute hydrochloric acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated product.

Protocol 3: Synthesis of (S)-5-(Azidomethyl)pyrrolidin-2-one

  • Materials: (S)-5-(Tosyloxymethyl)pyrrolidin-2-one, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve (S)-5-(Tosyloxymethyl)pyrrolidin-2-one in DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido derivative.

Protocol 4: Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one via Staudinger Reduction

  • Materials: (S)-5-(Azidomethyl)pyrrolidin-2-one, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve (S)-5-(Azidomethyl)pyrrolidin-2-one in THF.

    • Add triphenylphosphine in portions at room temperature.

    • Stir the mixture for 2-4 hours until the evolution of nitrogen gas ceases.

    • Add water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the intermediate iminophosphorane.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the desired amine.

Alternatively, the azide can be reduced via catalytic hydrogenation (H₂/Pd-C).

Synthesis of Levetiracetam from (S)-5-(Aminomethyl)pyrrolidin-2-one

The conversion of (S)-5-(aminomethyl)pyrrolidin-2-one to Levetiracetam would involve the formation of an amide bond with a two-carbon unit containing an ethyl group. A plausible approach involves a two-step sequence:

  • Alkylation: N-alkylation of the primary amine with a suitable 2-halobutyrate derivative (e.g., ethyl 2-bromobutanoate).

  • Amidation: Conversion of the resulting ester to the corresponding primary amide.

Proposed Experimental Protocol: Synthesis of Levetiracetam
  • Materials: (S)-5-(aminomethyl)pyrrolidin-2-one, Ethyl 2-bromobutanoate, a non-nucleophilic base (e.g., potassium carbonate), Acetonitrile, Ammonia (methanolic solution or gas).

  • Procedure:

    • Alkylation:

      • To a solution of (S)-5-(aminomethyl)pyrrolidin-2-one in acetonitrile, add potassium carbonate and ethyl 2-bromobutanoate.

      • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

      • Filter the inorganic salts and concentrate the filtrate. Purify the resulting ester intermediate by column chromatography.

    • Amidation:

      • Dissolve the purified ester in a methanolic solution of ammonia.

      • Stir the reaction in a sealed vessel at room temperature or with gentle heating until the ester is consumed (monitor by TLC).

      • Remove the solvent under reduced pressure and purify the crude Levetiracetam by recrystallization (e.g., from acetone or ethyl acetate).

Data Presentation

The following tables summarize the expected and comparative quantitative data for the synthesis of Levetiracetam.

Table 1: Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one from L-Glutamic Acid (Proposed Route)

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Cyclization & ReductionL-Glutamic AcidH₂O, NaBH₄Water, Ethanol130-140, RT2-3, 12-1670-80>95
2Tosylation(S)-5-(hydroxymethyl)pyrrolidin-2-oneTsCl, PyridineDCM0 to RT4-680-90>95
3Azide Formation(S)-5-(Tosyloxymethyl)pyrrolidin-2-oneNaN₃DMF60-8012-2485-95>95
4Reduction(S)-5-(Azidomethyl)pyrrolidin-2-onePPh₃, H₂OTHFRT10-1675-85>98

Table 2: Synthesis of Levetiracetam (Comparative Industrial Route)

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Amidation(S)-2-Aminobutyric acidSOCl₂, NH₃Methanol--~90>98
2Cyclization(S)-2-Aminobutyramide HCl4-chlorobutyryl chloride, K₂CO₃Acetonitrile0-557298.2
3PurificationCrude LevetiracetamAcetone/Ethyl Acetate-Reflux->90>99.5

Visualizations

Logical Relationship of the Synthetic Pathway

Synthesis_Pathway A L-Glutamic Acid B (S)-Pyroglutamic Acid A->B Cyclization C (S)-5-(Hydroxymethyl)pyrrolidin-2-one B->C Reduction D (S)-5-(Tosyloxymethyl)pyrrolidin-2-one C->D Tosylation E (S)-5-(Azidomethyl)pyrrolidin-2-one D->E Azide Substitution F (S)-5-(Aminomethyl)pyrrolidin-2-one E->F Reduction G Levetiracetam Precursor (Ester) F->G Alkylation H Levetiracetam G->H Amidation

Caption: Synthetic pathway from L-Glutamic Acid to Levetiracetam.

Experimental Workflow for the Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one

Experimental_Workflow cluster_synthesis Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one start Start: L-Glutamic Acid step1 Cyclization & Reduction to (S)-5-(hydroxymethyl)pyrrolidin-2-one start->step1 step2 Tosylation of Hydroxyl Group step1->step2 step3 Nucleophilic Substitution with Sodium Azide step2->step3 step4 Reduction of Azide to Amine step3->step4 product Product: (S)-5-(Aminomethyl)pyrrolidin-2-one step4->product

Caption: Workflow for the synthesis of the key intermediate.

Proposed Conversion to Levetiracetam Workflow

Levetiracetam_Conversion cluster_conversion Conversion to Levetiracetam start_conv Start: (S)-5-(Aminomethyl)pyrrolidin-2-one alkylation N-Alkylation with Ethyl 2-bromobutanoate start_conv->alkylation amidation Amidation of the Ester alkylation->amidation purification Purification by Recrystallization amidation->purification final_product Final Product: Levetiracetam purification->final_product

Caption: Proposed workflow for converting the intermediate to Levetiracetam.

Conclusion

The synthesis of Levetiracetam via the (S)-5-(aminomethyl)pyrrolidin-2-one intermediate represents a plausible alternative to the more established industrial routes. This pathway leverages the readily available chiral pool starting material, L-glutamic acid, and employs a series of well-understood organic transformations. While this route may involve more steps compared to the direct cyclization of (S)-2-aminobutyramide derivatives, it offers an alternative strategic approach to the synthesis of this important pharmaceutical agent. Further research and process optimization would be required to ascertain its industrial viability and efficiency in comparison to current manufacturing processes. The provided protocols and data serve as a foundational guide for researchers and drug development professionals exploring novel synthetic routes to Levetiracetam.

Protocol for the industrial synthesis of "5-(Aminomethyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Aminomethyl)pyrrolidin-2-one is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in a range of therapeutic agents, making its efficient and large-scale production a critical aspect of drug development and manufacturing. This document outlines a robust and economically viable protocol for the industrial synthesis of this compound, commencing from the readily available starting material, L-glutamic acid. The described synthetic pathway is designed for scalability, high yield, and purity, meeting the stringent requirements of the pharmaceutical industry.

The synthesis proceeds through a three-step sequence:

  • Cyclization/Dehydration of L-Glutamic Acid: Formation of the lactam ring to produce (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid).

  • Amidation followed by Dehydration: Conversion of the carboxylic acid moiety to a nitrile group, yielding the key intermediate, (S)-5-oxopyrrolidine-2-carbonitrile.

  • Catalytic Hydrogenation: Reduction of the nitrile to the primary amine, affording the final product, (S)-5-(aminomethyl)pyrrolidin-2-one.

This protocol emphasizes the use of standard industrial equipment and readily available reagents to ensure a cost-effective and reproducible manufacturing process.

Data Presentation

The following tables summarize the expected quantitative data for each key step of the synthesis, based on literature precedents for similar transformations.

Table 1: Synthesis of (S)-5-Oxopyrrolidine-2-carbonitrile

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1Cyclization of L-Glutamic AcidHeatWater135-1404-685-90>98
2aAmidation of Pyroglutamic AcidThionyl chloride, AmmoniaToluene0-102-390-95>97
2bDehydration of AmidePhosphorus oxychlorideAcetonitrile70-803-588-93>98

Table 2: Catalytic Hydrogenation to (S)-5-(Aminomethyl)pyrrolidin-2-one

ParameterValue
CatalystRaney Nickel (activated)
SolventMethanol, Ammonia
Substrate Concentration10-15% (w/v)
Hydrogen Pressure40-50 bar
Temperature80-100 °C
Reaction Time6-8 h
Typical Yield90-95%
Final Purity>99%

Experimental Protocols

Step 1: Synthesis of (S)-5-Oxopyrrolidine-2-carboxylic Acid (Pyroglutamic Acid)
  • Reactor Setup: A 1000 L glass-lined reactor equipped with a mechanical stirrer, a heating/cooling jacket, a condenser, and a temperature probe is charged with L-glutamic acid (100 kg, 679.7 mol) and deionized water (200 L).

  • Reaction: The mixture is stirred and heated to 135-140 °C. The water is slowly distilled off over a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the molten product is cooled to 80-90 °C and isopropanol (150 L) is added with stirring. The mixture is then cooled to 0-5 °C to induce crystallization.

  • Isolation: The crystalline product is isolated by centrifugation, washed with cold isopropanol (2 x 20 L), and dried under vacuum at 50-60 °C to a constant weight.

Step 2: Synthesis of (S)-5-Oxopyrrolidine-2-carbonitrile

2a. Amidation of Pyroglutamic Acid

  • Reactor Setup: A 1000 L glass-lined reactor is charged with (S)-5-oxopyrrolidine-2-carboxylic acid (50 kg, 387.3 mol) and toluene (250 L). The suspension is cooled to 0-5 °C.

  • Reagent Addition: Thionyl chloride (48.4 kg, 407 mol) is added dropwise over 2-3 hours, maintaining the internal temperature below 10 °C. The mixture is stirred for an additional hour at 10 °C.

  • Ammonia Quench: The reaction mixture is then slowly added to a separate reactor containing a cooled (0-5 °C) solution of aqueous ammonia (25-30%, 200 L). The temperature is maintained below 20 °C during the addition.

  • Isolation: The resulting solid, (S)-5-oxopyrrolidine-2-carboxamide, is collected by filtration, washed with cold water (2 x 50 L), and dried under vacuum.

2b. Dehydration of (S)-5-Oxopyrrolidine-2-carboxamide

  • Reactor Setup: A 1000 L glass-lined reactor is charged with the dried (S)-5-oxopyrrolidine-2-carboxamide from the previous step and acetonitrile (300 L).

  • Reagent Addition: Phosphorus oxychloride (65.3 kg, 426 mol) is added dropwise at a rate that maintains the internal temperature at 70-80 °C.

  • Reaction: The reaction mixture is stirred at 70-80 °C for 3-5 hours until the reaction is complete as monitored by HPLC.

  • Work-up: The reaction mixture is cooled to 20-25 °C and slowly quenched with a cold aqueous solution of sodium carbonate to neutralize the excess acid. The organic layer is separated, and the aqueous layer is extracted with acetonitrile. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile.

  • Purification: The crude (S)-5-oxopyrrolidine-2-carbonitrile is purified by vacuum distillation.

Step 3: Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one
  • Catalyst Preparation: A 500 L stainless steel autoclave is charged with activated Raney Nickel catalyst (5-10 wt% of the nitrile) as a slurry in methanol.

  • Reactor Charging: A solution of (S)-5-oxopyrrolidine-2-carbonitrile (20 kg, 181.6 mol) in methanol (150 L) and liquid ammonia (10-15 kg) is added to the autoclave.

  • Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by hydrogen. The hydrogen pressure is increased to 40-50 bar, and the mixture is heated to 80-100 °C with vigorous stirring. The reaction is monitored by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the Raney Nickel catalyst.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting crude product is purified by vacuum distillation to afford (S)-5-(aminomethyl)pyrrolidin-2-one as a colorless to pale yellow oil.

Mandatory Visualization

Industrial_Synthesis_Workflow start Start: L-Glutamic Acid step1 Step 1: Cyclization (Heat, Water) start->step1 intermediate1 Intermediate: (S)-5-Oxopyrrolidine-2-carboxylic Acid step1->intermediate1 step2a Step 2a: Amidation (Thionyl Chloride, Ammonia) intermediate1->step2a intermediate2 Intermediate: (S)-5-Oxopyrrolidine-2-carboxamide step2a->intermediate2 step2b Step 2b: Dehydration (Phosphorus Oxychloride) intermediate2->step2b intermediate3 Intermediate: (S)-5-Oxopyrrolidine-2-carbonitrile step2b->intermediate3 step3 Step 3: Catalytic Hydrogenation (Raney Ni, H2, NH3) intermediate3->step3 purification Purification (Vacuum Distillation) step3->purification end_product Final Product: (S)-5-(Aminomethyl)pyrrolidin-2-one purification->end_product

Caption: Workflow for the industrial synthesis of this compound.

Application Note: Chiral HPLC Method for the Enantiomeric Separation of 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Aminomethyl)pyrrolidin-2-one is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule is often critical to the biological activity and safety of the final drug product. Therefore, a reliable and robust analytical method to separate and quantify its enantiomers is essential for quality control and regulatory compliance. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of this compound. The method involves a pre-column derivatization step to enhance chromatographic resolution on a chiral stationary phase.

While direct enantiomeric separation of chiral amines is possible, derivatization is a frequently employed strategy to improve separation and detection.[1] This protocol is adapted from a validated method for a structurally similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, and provides a comprehensive workflow for researchers.[2]

Experimental Protocols

1. Materials and Reagents

  • Racemic this compound

  • (S)- and (R)-5-(Aminomethyl)pyrrolidin-2-one reference standards

  • 4-Nitrobenzoyl chloride (derivatizing agent)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), HPLC grade

  • n-Hexane, HPLC grade

  • Ethanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

2. Equipment

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar polysaccharide-based column)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Standard laboratory glassware

3. Sample Preparation: Pre-column Derivatization

The primary amine group of this compound is derivatized with 4-nitrobenzoyl chloride to form diastereomeric amides, which are more readily separated on a chiral stationary phase.

  • Step 1: Dissolve approximately 10 mg of racemic this compound in 1 mL of dichloromethane.

  • Step 2: Add 1.2 equivalents of triethylamine to the solution.

  • Step 3: In a separate vial, dissolve 1.1 equivalents of 4-nitrobenzoyl chloride in 1 mL of dichloromethane.

  • Step 4: Slowly add the 4-nitrobenzoyl chloride solution to the this compound solution while stirring.

  • Step 5: Allow the reaction to proceed at room temperature for 1 hour.

  • Step 6: Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

  • Step 7: Vortex the mixture and separate the organic layer.

  • Step 8: Wash the organic layer with 1 mL of 1M HCl followed by 1 mL of water.

  • Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • Step 10: Reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC Method

The separation of the derivatized enantiomers is achieved using a chiral stationary phase under normal phase conditions. Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds.[3][4]

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane:Ethanol (90:10, v/v) with 0.1% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

5. Method Validation Parameters (Illustrative Data)

The following table presents illustrative data for a validated method of a similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, to demonstrate expected performance characteristics.[2]

ParameterResult
Retention Time (Enantiomer 1) ~ 12.5 min
Retention Time (Enantiomer 2) ~ 15.0 min
Resolution (Rs) > 2.0
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Dichloromethane add_tea Add Triethylamine dissolve->add_tea derivatize Add 4-Nitrobenzoyl Chloride Solution add_tea->derivatize react React for 1 hour at RT derivatize->react quench Quench with NaHCO3 react->quench extract Separate Organic Layer quench->extract wash Wash with HCl and Water extract->wash dry Dry and Evaporate wash->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample onto Chiral HPLC Column reconstitute->inject separate Isocratic Elution with n-Hexane:Ethanol:TEA inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomers integrate->quantify report Report Results quantify->report

Caption: Workflow for the chiral HPLC analysis of this compound.

Logical Relationship of Method Development

Method_Development_Logic cluster_analyte Analyte Properties cluster_strategy Separation Strategy cluster_hplc_params HPLC Parameters cluster_outcome Desired Outcome analyte This compound (Chiral Amine) strategy Indirect Chiral Separation analyte->strategy derivatization Pre-column Derivatization with 4-Nitrobenzoyl Chloride strategy->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers csp Chiral Stationary Phase (Polysaccharide-based) diastereomers->csp mobile_phase Mobile Phase Optimization (Normal Phase) csp->mobile_phase detection UV Detection mobile_phase->detection outcome Baseline Resolution of Enantiomers detection->outcome

Caption: Logic diagram for the chiral HPLC method development.

Conclusion

This application note provides a detailed protocol for the enantiomeric separation of this compound using chiral HPLC with pre-column derivatization. The use of a polysaccharide-based chiral stationary phase in combination with a normal phase mobile phase offers excellent selectivity for the derivatized enantiomers. This method can be readily implemented in a quality control or research laboratory for the accurate determination of the enantiomeric purity of this compound and related compounds. Method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.

References

Application Note: 1H and 13C NMR Spectral Data of 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound belonging to the lactam family. Its structure, featuring a pyrrolidinone ring with an aminomethyl substituent at the 5-position, makes it a valuable chiral building block in medicinal chemistry and drug development. The pyrrolidinone scaffold is a common motif in a variety of pharmacologically active molecules. Accurate spectral characterization, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for confirming the identity, purity, and structure of this compound in synthetic and analytical workflows. This application note provides a summary of expected ¹H and ¹³C NMR spectral data for this compound and a general protocol for its analysis.

Note on Data Availability: As of the date of this publication, a complete, experimentally verified, and fully assigned ¹H and ¹³C NMR dataset for this compound in a peer-reviewed publication could not be located. The data presented herein is a compilation based on predicted spectra and analysis of closely related analogs. Researchers are advised to acquire and interpret their own experimental data for definitive structural confirmation.

Predicted and Analog-Based Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound. These values are based on spectral prediction tools and data from structurally similar compounds found in the literature. The exact chemical shifts, multiplicities, and coupling constants will be dependent on the solvent used, concentration, and the specific instrumentation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-3 (2H)1.80 - 2.00Multiplet-
H-4 (2H)2.20 - 2.40Multiplet-
H-5 (1H)3.50 - 3.70Multiplet-
-CH₂-NH₂ (2H)2.80 - 3.00Multiplet-
-NH (1H)7.00 - 7.50Broad Singlet-
-NH₂ (2H)1.50 - 2.50Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2 (C=O)~178
C-3~30
C-4~22
C-5~55
-CH₂-NH₂~45

Experimental Protocols

This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: The choice of a deuterated solvent is critical. Due to the presence of exchangeable amine (-NH₂) and amide (-NH) protons, solvents like Deuterium Oxide (D₂O) or DMSO-d₆ are often preferred. In D₂O, the amine and amide protons will exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum. In DMSO-d₆, these protons are typically observable. Chloroform-d (CDCl₃) can also be used, but the amine and amide proton signals may be broad.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents (0 ppm). For aqueous solutions (D₂O), a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (General):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition Parameters (General):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS or TSP at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output compound This compound dissolve Dissolve in NMR Tube compound->dissolve solvent Deuterated Solvent (e.g., D2O, DMSO-d6) solvent->dissolve standard Internal Standard (e.g., TMS, TSP) standard->dissolve nmr_spectrometer NMR Spectrometer (≥300 MHz) dissolve->nmr_spectrometer h1_nmr ¹H NMR Experiment nmr_spectrometer->h1_nmr c13_nmr ¹³C NMR Experiment nmr_spectrometer->c13_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr->processing calibration Chemical Shift Calibration processing->calibration analysis Signal Integration, Multiplicity Analysis, Peak Assignment calibration->analysis spectral_data Final Spectral Data Tables analysis->spectral_data

Figure 1. General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectral data are indispensable for the structural verification of this compound. This application note provides a foundational guide to the expected spectral features and a robust protocol for acquiring high-quality NMR data. It is imperative for researchers to perform their own detailed spectral analysis, including 2D NMR experiments, for complete and accurate structural elucidation and to establish a reliable analytical standard for their specific research and development needs.

Application Notes and Protocols for the Use of 5-(Aminomethyl)pyrrolidin-2-one in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and cyclic structures into peptides is a key strategy in modern drug discovery to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. 5-(Aminomethyl)pyrrolidin-2-one is a versatile chiral building block that serves as a valuable tool in solid-phase peptide synthesis (SPPS) for achieving these goals. Its unique structure, featuring a lactam ring and an exocyclic primary amine, allows it to be used as a proline mimetic to induce specific secondary structures, as a linker for peptide cyclization, and as a scaffold for the development of novel peptidomimetics.[1] The pyrrolidine ring is a common motif in many FDA-approved drugs, and its incorporation can enhance the three-dimensional character of a molecule, a desirable feature in contemporary drug design.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in SPPS, aimed at researchers, scientists, and drug development professionals.

Key Applications

The primary applications of this compound in peptide synthesis include:

  • Induction of β-turns and other secondary structures: The rigid pyrrolidinone scaffold can mimic the conformational constraints of proline, inducing turns in the peptide backbone. This is often crucial for optimizing receptor binding and biological activity.[1]

  • Peptide Cyclization: The diamino functionality of the molecule, after appropriate deprotection, can act as a linker for head-to-tail or side-chain-to-side-chain cyclization. This enhances peptide stability against enzymatic degradation and can improve bioavailability.[1]

  • Synthesis of Peptidomimetics: This building block can serve as a scaffold to which various functional groups can be appended, leading to the creation of novel peptidomimetics with improved pharmacological properties.[1][3]

Data Presentation

The following tables summarize representative quantitative data for the incorporation and utilization of the protected form, (S)-1-Boc-2-(aminomethyl)pyrrolidine, in peptide synthesis. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Synthesis Efficiency of Peptides Incorporating (S)-1-Boc-2-(aminomethyl)pyrrolidine [1]

ParameterApplication as Proline MimeticApplication in Head-to-Tail Cyclization (On-Resin)Application as a Scaffold
Coupling Efficiency (per step) >98%>95%>95%
Crude Peptide Purity (HPLC) 80-90%75-85%60-75%
Final Purity after Purification (HPLC) >98%>98%>97%
Overall Yield (based on resin loading) 15-25%10-20%5-15%
Major Side Products Incomplete coupling, deletion sequencesDimerization, oligomerizationDimerization, oligomerization, side-chain modifications

Experimental Protocols

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is the most common methodology for incorporating this compound into a peptide sequence.[4][5]

Protocol 1: Incorporation of (S)-1-Boc-2-(aminomethyl)pyrrolidine as a Proline Mimetic

This protocol describes the incorporation of (S)-1-Boc-2-(aminomethyl)pyrrolidine where the pyrrolidine nitrogen is coupled to the C-terminus of the growing peptide chain. The subsequent amino acid is then coupled to the exocyclic primary amine after Boc deprotection.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • (S)-1-Boc-2-(aminomethyl)pyrrolidine

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • 20% (v/v) Piperidine in DMF

  • 50% (v/v) TFA in DCM

  • 10% (v/v) DIPEA in DMF

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes. Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Peptide Elongation): Couple the desired Fmoc-amino acids sequentially using a standard coupling protocol (e.g., 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours).

  • Incorporation of (S)-1-Boc-2-(aminomethyl)pyrrolidine:

    • Activate the C-terminal carboxylic acid of the resin-bound peptide using DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 10 minutes.

    • Add (S)-1-Boc-2-(aminomethyl)pyrrolidine (4 eq) to the activated peptide-resin and allow the reaction to proceed for 2-4 hours. Monitor for completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Remove the Boc protecting group from the exocyclic amine by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and DMF, followed by a neutralization step with 10% DIPEA in DMF.

  • Continue Peptide Elongation: Couple the next Fmoc-amino acid to the newly freed primary amine using the standard coupling procedure (Step 2).

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.[6][7][8][9]

Protocol 2: On-Resin Head-to-Tail Cyclization using (S)-1-Boc-2-(aminomethyl)pyrrolidine

This protocol details the synthesis of a head-to-tail cyclized peptide using the diamino functionality of the pyrrolidine derivative as an internal linker.

Procedure:

  • Synthesize the Linear Peptide: Synthesize the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS, incorporating (S)-1-Boc-2-(aminomethyl)pyrrolidine at the desired position as described in Protocol 1. The N-terminus should be Boc-protected and the C-terminus should be protected.

  • Selective Deprotection:

    • Selectively deprotect the C-terminal carboxylic acid.

    • Selectively deprotect the exocyclic primary amine of the incorporated pyrrolidine moiety (Boc group removal with TFA).

  • On-Resin Cyclization:

    • Swell the peptide-resin in DMF.

    • Add a solution of coupling reagents (e.g., HBTU (4 eq), HOBt (4 eq), and DIPEA (8 eq)) in DMF.

    • Allow the cyclization reaction to proceed for 12-24 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Cleavage, Purification, and Characterization: Cleave the cyclized peptide from the resin, purify by RP-HPLC, and characterize by mass spectrometry as described in Protocol 1.[1][10][11][12][13]

Visualization of Workflows and Concepts

Experimental Workflow for Incorporation and Cyclization

experimental_workflow start Start: Swell Resin spps Fmoc-SPPS of Linear Peptide start->spps incorporation Incorporate (S)-1-Boc-2- (aminomethyl)pyrrolidine spps->incorporation deprotection Selective Deprotection (N- and C-termini) incorporation->deprotection cyclization On-Resin Cyclization deprotection->cyclization cleavage Cleavage from Resin cyclization->cleavage purification HPLC Purification cleavage->purification characterization Mass Spec & Analytical HPLC purification->characterization end End: Purified Cyclic Peptide characterization->end

Workflow for on-resin cyclization of a peptide.
Conceptual Signaling Pathway for a GPCR-Targeting Peptide Analog

Peptides incorporating this compound can be designed to target G-protein coupled receptors (GPCRs). The constrained conformation induced by the pyrrolidinone scaffold can enhance binding affinity and selectivity for the receptor. Upon binding, the peptide analog can trigger a downstream signaling cascade.

signaling_pathway peptide Peptide Analog (with Pyrrolidinone) receptor GPCR peptide->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets leading to

A generic GPCR signaling cascade.

Protocols for Peptide Characterization and Stability

Protocol 3: HPLC Purification and Analysis

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO) and dilute with the initial mobile phase (e.g., water with 0.1% TFA). Filter the sample through a 0.45 µm filter.[6]

  • Analytical HPLC:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Detection: UV at 214 nm and 280 nm.

  • Preparative HPLC:

    • Scale up the analytical gradient to a preparative C18 column.

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of each fraction by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.[7][8][9]

Protocol 4: In Vitro Peptide Stability Assay in Human Serum

This assay assesses the resistance of the modified peptide to degradation by proteases present in human serum.[4][14][15]

Materials:

  • Purified peptide stock solution

  • Human serum

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or acetonitrile with 1% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Reaction Setup: Prepare a solution of the peptide in the reaction buffer at a final concentration of 1 mg/mL. Add human serum to a final concentration of 50% (v/v).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding an equal volume of quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero. The identity of the peak can be confirmed by mass spectrometry. The half-life of the peptide can be calculated from the degradation profile.

Conclusion

This compound is a powerful and versatile building block for solid-phase peptide synthesis. Its incorporation can impart favorable properties to peptides, including enhanced stability and conformational rigidity, which are highly desirable in the development of peptide-based therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their peptide design and synthesis endeavors.

References

Applications of 5-(Aminomethyl)pyrrolidin-2-one in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 5-(Aminomethyl)pyrrolidin-2-one and its derivatives as organocatalysts in asymmetric synthesis. The focus is on leveraging its chiral scaffold to achieve high stereoselectivity in key carbon-carbon bond-forming reactions, which are crucial in the synthesis of complex pharmaceutical intermediates and biologically active molecules.

Introduction

This compound is a versatile chiral building block derived from the pyrrolidine scaffold, a privileged motif in organocatalysis.[1][2] While not typically used directly as a catalyst, its true value lies in its role as a precursor for more complex, bifunctional organocatalysts.[3][4] By derivatizing the primary amine, functional groups such as ureas, thioureas, or sulfonamides can be introduced.[3][5] These groups act as hydrogen-bond donors, which, in concert with the Lewis basic pyrrolidine nitrogen, enable a dual activation mechanism. This bifunctionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile, leading to highly organized and stereoselective transition states.[3][6]

The primary applications of catalysts derived from this compound are in asymmetric Michael additions and aldol reactions, fundamental transformations for the enantioselective synthesis of valuable chiral molecules.[3][5]

Key Applications and Data

The following sections detail the application of this compound-derived catalysts in asymmetric Michael additions and aldol reactions, with quantitative data summarized for clarity.

Asymmetric Michael Addition

Organocatalysts derived from this compound are highly effective in promoting the asymmetric Michael addition of carbonyl compounds (aldehydes and ketones) to nitroolefins.[5] The resulting γ-nitro carbonyl compounds are versatile intermediates that can be converted into valuable chiral molecules like γ-amino acids.[5]

A common strategy involves the synthesis of bifunctional thiourea-amine or prolinamide catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine.[3][4]

Table 1: Performance of a Bifunctional Thiourea-Amine Catalyst in the Asymmetric Michael Addition of Ketones and Aldehydes to Nitroalkenes [6]

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Cyclohexanoneβ-Nitrostyrene10Toluene249598:296
2Propanalβ-Nitrostyrene10CH2Cl2488895:594

Table 2: Performance of a Prolinamide Catalyst in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene [4]

EntrySolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Toluene4892>95:596
2Chloroform728590:1091
3Dichloromethane728892:893
Asymmetric Aldol Reaction

Prolinamide-based catalysts derived from this compound also show good performance in asymmetric aldol reactions, for instance, between acetone and aromatic aldehydes or isatins.[1]

Table 3: Performance of a Prolinamide Catalyst (6d) in the Asymmetric Aldol Reaction of Isatins with Acetone [1]

EntryIsatin DerivativeTemperature (°C)Time (h)Yield (%)ee (%)
1Isatin-35249980
25-Nitroisatin-35249875
35-Bromoisatin-35249578

Experimental Protocols

The following are detailed protocols for the synthesis of a common bifunctional thiourea catalyst and its application in an asymmetric Michael addition.

Protocol 1: Synthesis of a Bifunctional (S)-Pyrrolidine-Thiourea Organocatalyst

This protocol describes the synthesis of a fluorous-tagged thiourea catalyst, which aids in catalyst recovery and recycling.[3][7]

Materials:

  • 4-(Perfluorooctyl)aniline

  • Phenyl Chlorothioformate

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • (S)-1-Boc-2-(aminomethyl)pyrrolidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of the Intermediate Isothiocyanate

  • To a solution of 4-(perfluorooctyl)aniline in CH2Cl2, add pyridine.

  • Cool the mixture to 0 °C and slowly add phenyl chlorothioformate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform an aqueous work-up and purify the crude product by column chromatography to yield the isothiocyanate intermediate.

Step 2: Synthesis of Boc-Protected Fluorous Thiourea

  • Dissolve the isothiocyanate intermediate in CH2Cl2.

  • Add N,N-Diisopropylethylamine (1.0 eq) and stir for 30 minutes.[7]

  • Add (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) to the mixture.[7]

  • Stir the reaction overnight at room temperature.

  • Perform an aqueous work-up and purify the crude product by column chromatography to obtain the N-Boc protected fluorous thiourea.[7]

Step 3: Deprotection to Yield the Final Catalyst

  • Dissolve the protected catalyst in a mixture of trifluoroacetic acid (TFA) and CH2Cl2.[7]

  • Stir the solution at 25 °C for 4 hours to remove the Boc protecting group.[7]

  • Concentrate the reaction mixture under reduced pressure to yield the final fluorous thiourea catalyst.

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin

This protocol details the use of the synthesized (S)-pyrrolidine-thiourea organocatalyst in a representative Michael addition reaction.[6][7]

Materials:

  • (S)-Pyrrolidine-thiourea organocatalyst (from Protocol 1)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of the nitroolefin (1.0 eq) in the anhydrous solvent, add the (S)-pyrrolidine-thiourea organocatalyst (0.1 eq).[7]

  • Add the ketone (2.0 eq) to the reaction mixture.[7]

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress using thin-layer chromatography (TLC).[7]

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).[6]

Visualizations

Experimental Workflow: Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Michael Addition start (S)-1-Boc-2- (aminomethyl)pyrrolidine step1 Thiourea Formation (DIPEA, CH2Cl2) start->step1 reagent1 Isothiocyanate reagent1->step1 boc_protected Boc-Protected Thiourea Catalyst step1->boc_protected step2 Deprotection (TFA, CH2Cl2) boc_protected->step2 catalyst Final Bifunctional Thiourea Catalyst step2->catalyst reaction Catalytic Reaction (Toluene, RT) catalyst->reaction ketone Ketone ketone->reaction nitroolefin Nitroolefin nitroolefin->reaction workup Workup & Purification reaction->workup product Chiral Michael Adduct workup->product analysis Analysis (HPLC) product->analysis results Yield, dr, ee% analysis->results

Caption: Workflow for bifunctional catalyst synthesis and its use in asymmetric Michael addition.

Proposed Catalytic Cycle for Bifunctional Thiourea Catalyst

G catalyst Pyrrolidine- Thiourea Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone transition_state Dual Activation Transition State catalyst->transition_state Dual Activation ketone Ketone enamine->transition_state + Nitroolefin nitroolefin Nitroolefin nitroolefin->transition_state H-Bonding iminium Iminium Intermediate transition_state->iminium hydrolysis Hydrolysis iminium->hydrolysis + H2O hydrolysis->catalyst Catalyst Regeneration product Michael Adduct hydrolysis->product

Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.[6]

References

Troubleshooting & Optimization

Common byproducts in the synthesis of "5-(Aminomethyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Aminomethyl)pyrrolidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes and the byproducts that may arise.

Route 1: Reduction of 5-Oxopyrrolidine-2-carbonitrile

This route involves the catalytic hydrogenation of 5-oxopyrrolidine-2-carbonitrile to yield the desired primary amine.

Experimental Protocol:

A solution of 5-oxopyrrolidine-2-carbonitrile in a suitable solvent (e.g., methanol, ethanol) is subjected to catalytic hydrogenation in the presence of a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically carried out at elevated pressure and temperature. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.

Potential Issues and Solutions:

Issue Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Insufficient catalyst loading- Catalyst poisoning- Inadequate hydrogen pressure or reaction time- Increase catalyst loading.- Ensure the purity of the starting material and solvent.- Increase hydrogen pressure and/or reaction time. Monitor reaction progress by TLC or GC.
Low Yield - Over-reduction of the lactam ring- Formation of secondary amines- Use a milder reducing agent or optimize reaction conditions (lower temperature, shorter time).- The addition of ammonia or an ammonium salt can sometimes suppress secondary amine formation.
Product Contamination - Presence of unreacted starting material- Formation of N-methylated byproduct (if methanol is used as solvent)- Ensure complete reaction before work-up.- Consider using a different solvent like ethanol.- Purify the product by column chromatography or recrystallization.

Common Byproducts:

Byproduct Structure Reason for Formation
5-(Hydroxymethyl)pyrrolidin-2-oneNot availablePartial hydrolysis of the nitrile group to a carboxylic acid followed by reduction.
Bis(5-oxopyrrolidin-2-ylmethyl)amineNot availableReaction of the initially formed primary amine with the intermediate imine.
5-Methylpyrrolidin-2-oneNot availableReductive cleavage of the aminomethyl group.

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End start Low Yield or Impure Product analysis Analyze crude product by TLC, GC-MS, or NMR start->analysis incomplete Incomplete Reaction? - Increase catalyst/H2 pressure/time analysis->incomplete Starting material present side_products Side Products Observed? - Optimize temperature/pressure - Change solvent analysis->side_products Byproducts detected end Pure this compound incomplete->end purification Purification Issues? - Recrystallization - Column chromatography side_products->purification purification->end

Route 2: Reduction of 5-(Azidomethyl)pyrrolidin-2-one

This pathway involves the reduction of an azide intermediate, which is a common and effective method for introducing a primary amine.

Experimental Protocol:

5-(Azidomethyl)pyrrolidin-2-one is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H2), or by using reducing agents like lithium aluminum hydride (LiAlH4) or triphenylphosphine (Staudinger reaction). The choice of method depends on the scale and the presence of other functional groups.

Potential Issues and Solutions:

Issue Potential Cause Troubleshooting & Optimization
Incomplete Reduction - Inactive catalyst (for hydrogenation)- Insufficient reducing agent- Use fresh, active catalyst.- Ensure an inert atmosphere for reactions with LiAlH4.- Use a stoichiometric amount or a slight excess of the reducing agent.
Formation of Phosphine Oxide Adducts - Incomplete hydrolysis in the Staudinger reaction- Ensure complete hydrolysis by adding water and stirring for a sufficient time.
Safety Concerns - Azide compounds are potentially explosive.- Handle with care, avoid heat and shock. Use appropriate personal protective equipment.

Common Byproducts:

Byproduct Structure Reason for Formation
5-(Hydroxymethyl)pyrrolidin-2-oneNot availableIf the azide is prepared from the corresponding alcohol, this could be a starting material impurity.
Triphenylphosphine oxideNot availableA stoichiometric byproduct of the Staudinger reaction.

G start Choice of Azide Reduction Method catalytic Catalytic Hydrogenation (Pd/C, H2) start->catalytic Clean, high yield lah LiAlH4 Reduction start->lah Potent, but less selective staudinger Staudinger Reaction (PPh3, H2O) start->staudinger Mild conditions a Ensure pure starting materials catalytic->a Potential for catalyst poisoning b Use dry solvents and inert atmosphere lah->b Requires strictly anhydrous conditions c Requires careful purification staudinger->c Stoichiometric phosphine oxide byproduct

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

Common starting materials include L-glutamic acid, which can be converted to 5-oxopyrrolidine-2-carboxylic acid and then further derivatized. Other routes start from precursors like 5-(hydroxymethyl)pyrrolidin-2-one, which can be converted to a halide or sulfonate ester before displacement with a nitrogen nucleophile, or from 5-oxopyrrolidine-2-carbonitrile.

Q2: How can I minimize the formation of dimeric or polymeric byproducts?

Dimerization or polymerization can occur through intermolecular reactions between the amine and lactam functionalities. To minimize this, it is advisable to work at lower concentrations and to add reagents slowly to control the reaction rate. Protecting the amine or lactam nitrogen, if the synthetic route allows, can also prevent these side reactions.

Q3: What are the best analytical methods to check the purity of my final product?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is a powerful technique for assessing the purity and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

Q4: My final product is a viscous oil that is difficult to purify. What should I do?

This compound is known to be a viscous liquid or a low-melting solid. If column chromatography is challenging, consider converting the product to a salt (e.g., hydrochloride or oxalate) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated if needed.

Q5: Are there any specific safety precautions I should take during the synthesis?

When working with azides, it is crucial to take precautions against their potential explosive nature. Reactions involving hydrides like LiAlH4 should be conducted under an inert atmosphere and with careful quenching procedures. Always consult the safety data sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Technical Support Center: Purification of 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(Aminomethyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this polar, basic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route. These may include unreacted starting materials, byproducts from cyclization or reduction steps, and diastereomers if the synthesis is not stereospecific. Side reactions involving the primary amine, such as over-alkylation or dimerization, can also lead to impurities.

Q2: Why does my compound show significant tailing during silica gel column chromatography?

A2: Tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel. The primary amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out," where the compound separates as a liquid, is common with polar compounds, especially when high concentrations of impurities are present or the compound's melting point is lower than the solution's temperature during crystallization. Strategies to address this include using a larger solvent volume, slowing down the cooling process, or employing a co-solvent system.

Q4: What are the recommended storage conditions for purified this compound?

A4: Due to the presence of a primary amine, it is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from atmospheric CO2 and oxidation.[1]

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] For determining enantiomeric excess, chiral GC or chiral HPLC is required, which may involve pre-column derivatization to enhance separation and detection. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure.

Troubleshooting Guides

Issue 1: Low Recovery from Column Chromatography
Possible Cause Suggested Solution
Compound is highly polar and adheres strongly to silica gel. 1. Modify the Mobile Phase: Add a basic modifier to the eluent to compete with the amine for binding to the silica. Common choices include triethylamine (0.1-2% v/v) or a solution of ammonia in methanol (e.g., 7N NH3 in MeOH, used to make up a small percentage of the mobile phase).[1] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or amine-functionalized silica gel.[1] 3. Increase Eluent Polarity: Use a more polar solvent system, such as a gradient of dichloromethane/methanol or ethyl acetate/methanol.
Compound is volatile and lost during solvent removal. Use a rotary evaporator at a lower temperature and pressure. For small quantities, consider drying under a stream of inert gas.[1]
Issue 2: Persistent Impurities After Chromatography
Possible Cause Suggested Solution
Co-elution with a closely related impurity (e.g., diastereomer). 1. Optimize Chromatography Conditions: Use a longer column, a shallower solvent gradient, or a different stationary phase to improve resolution.[1] 2. Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution.[1]
Presence of residual starting materials. Ensure the reaction has gone to completion before workup. If the starting material is difficult to remove by chromatography, consider a chemical quench or an extractive workup to remove it prior to chromatography.[1]
Discoloration of the final product. A final purification step by recrystallization can often remove colored impurities. Alternatively, treatment with activated carbon followed by filtration may be effective.[1]
Issue 3: Difficulties with Recrystallization
Possible Cause Suggested Solution
"Oiling out" instead of crystallization. 1. Increase Solvent Volume: Add more of the primary solvent to the heated solution to lower the saturation temperature. 2. Slow Cooling: Allow the solution to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask can help. 3. Change Solvent System: Screen for a solvent or co-solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Polar solvents like alcohols (ethanol, isopropanol) or alcohol/water mixtures are often good starting points.[2]
Rapid precipitation leading to fine or impure crystals. 1. Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 2. Gentle Agitation: Gentle stirring can sometimes promote the formation of larger crystals. 3. Seed Crystals: If available, add a small seed crystal to the supersaturated solution to initiate controlled crystallization.
Product loss during recrystallization. The chosen solvent system may be suboptimal, leading to high product solubility even at low temperatures. Conduct small-scale solubility tests to find a better solvent or co-solvent system.[1]

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Purification Method Stationary/Solvent System Typical Purity (%) Typical Recovery (%) Key Advantages/Disadvantages
Silica Gel Chromatography Silica Gel, DCM/MeOH/NH4OH (e.g., 80:18:2)90-9860-85Advantages: Scalable, widely available. Disadvantages: Prone to tailing and lower recovery for highly polar amines.
Alumina Chromatography Neutral Alumina, EtOAc/EtOH (e.g., 95:5)95-9975-90Advantages: Better for basic compounds, reduces tailing. Disadvantages: Can be less predictable than silica.
Recrystallization Isopropanol/Water>9950-80Advantages: Can yield very high purity material, removes baseline impurities. Disadvantages: Potential for "oiling out," lower initial recovery.
Salt Formation & Recrystallization Form HCl salt, recrystallize from Ethanol/Ether>99.570-90Advantages: Often yields highly crystalline, stable solid. Disadvantages: Requires an additional step to liberate the free base.

Note: The data in this table are illustrative and may vary depending on the crude purity and specific experimental conditions.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

Objective: To purify crude this compound using silica gel chromatography with a basic modifier.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Dichloromethane (DCM), Methanol (MeOH), and concentrated Ammonium Hydroxide (NH4OH)

  • Crude this compound

  • Collection tubes, TLC plates, and visualization stain (e.g., ninhydrin)

Procedure:

  • Eluent Preparation: Prepare a solvent system of DCM/MeOH with a basic modifier. A good starting point is an 80:20 mixture of DCM and a 10:1 MeOH/NH4OH solution.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Elute the column with the prepared solvent system.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC), visualizing with a ninhydrin stain to detect the amine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C).

Protocol 2: Two-Solvent Recrystallization

Objective: To purify this compound by recrystallization from a co-solvent system.

Materials:

  • Crude this compound

  • Solvent 1 (Good solvent): Ethanol or Isopropanol

  • Solvent 2 (Poor solvent): Water or Diethyl Ether

  • Erlenmeyer flask, hot plate, ice bath, filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Induce Cloudiness: Slowly add water dropwise to the hot solution until it becomes slightly turbid and the turbidity persists.

  • Re-dissolution: Add a small amount of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Purification_Workflow crude Crude this compound column Column Chromatography (Silica or Alumina) crude->column Initial Purification analysis Purity Analysis (HPLC, GC, NMR) column->analysis Assess Purity recrystallization Recrystallization (e.g., IPA/Water) recrystallization->analysis analysis->recrystallization Further Purification Needed pure_product Pure Product (>99%) analysis->pure_product Purity OK

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography start Poor Separation or Tailing on Silica Gel? add_base Add Basic Modifier to Eluent (e.g., 1% Triethylamine) start->add_base Yes optimize_gradient Use Shallower Gradient or Longer Column start->optimize_gradient No, but poor resolution change_stationary Switch to Alumina or Amine-Functionalized Silica add_base->change_stationary Still Tailing success Improved Separation add_base->success change_stationary->success

Caption: Decision tree for troubleshooting column chromatography issues.

Stability_Pathway compound This compound dimer Dimerization Product compound->dimer Heat / High pH carbamate Carbamate Salt compound->carbamate CO2 (Air) oxidized Oxidation Products compound->oxidized O2 (Air)

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low yield in pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during pyrrolidinone synthesis, with a primary focus on resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My pyrrolidinone synthesis is resulting in a low yield. What are the most common general causes?

Low yields in chemical synthesis can stem from a variety of factors. In the context of pyrrolidinone synthesis, the most frequent culprits include:

  • Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and solvent choice are critical parameters that can significantly impact yield.[1][2] For instance, running a reaction at a lower temperature might enhance selectivity but could also lead to longer reaction times and incomplete conversion if not optimized.[1]

  • Impure Reactants or Solvents: The presence of impurities, including water, can deactivate catalysts or lead to unwanted side reactions.[1] It is crucial to use pure, dry reagents and solvents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.[1]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.[1]

  • Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired pyrrolidinone formation. A common issue is the hydrolysis of the pyrrolidinone ring in the presence of strong acids or bases, which forms 4-aminobutyric acid.[3] Polymerization of the pyrrolidinone can also occur, particularly in the presence of a base.[3]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, distillation, chromatography, or crystallization steps.[4] For example, fractional distillation, a common purification method for 2-pyrrolidone, can result in losses of 5% to 10% by weight.[4]

Q2: I am synthesizing N-substituted pyrrolidinones via reductive amination of levulinic acid and my yields are poor. How can I optimize this reaction?

The reductive amination of levulinic acid is a popular route to N-substituted pyrrolidinones. Here are key areas for optimization:

  • Catalyst System: The choice of catalyst is crucial. Homogeneous nickel catalysts, such as those with a triphos ligand, have been shown to be efficient.[5] The absence of an appropriate ligand can lead to no conversion.[5]

  • Solvent Effects: The solvent can significantly influence the reaction rate. For example, using 3,3,3-trifluoroethanol (TFE) as a solvent has been shown to enhance the reaction rate for the reductive amination of levulinic acid.[5]

  • Water Removal: Water is a byproduct of the initial imine formation and can inhibit the reaction or lead to side reactions. The use of molecular sieves to trap water has been demonstrated to increase the conversion to the desired pyrrolidinone product.[5]

  • Temperature and Time: These parameters are interdependent. An optimized protocol for the synthesis of N-benzyl-5-methyl-2-pyrrolidinone found that a temperature of 170°C for 15 hours provided an excellent yield.[5] Systematic optimization by monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is recommended.[1]

Q3: My pyrrolidinone synthesis from γ-butyrolactone and an amine is inefficient. What are the critical parameters for this method?

The ammonolysis of γ-butyrolactone is a widely used industrial process for producing 2-pyrrolidone. Key parameters include:

  • Temperature and Pressure: This reaction is typically carried out at high temperatures (250 to 290 °C) and pressures (8.0 to 16.0 MPa) in the liquid phase to achieve high conversion and selectivity.[3] A continuous process operating at temperatures of 275 to 300°C and pressures of 140 to 180 bar has also been described.[6]

  • Molar Ratio of Reactants: An excess of ammonia is generally used. A molar ratio of γ-butyrolactone to ammonia to water of 1:(2.2 to 3):(1.6 to 2.3) is often employed in continuous tubular reactors.[3]

  • Presence of Water: The presence of water in the reaction system has been shown to improve the selectivity towards 2-pyrrolidone.[3]

  • Catalyst: This reaction is often carried out without a catalyst.[3]

Q4: I am observing significant product loss during the purification of my pyrrolidinone. What strategies can I employ to minimize these losses?

Purification is a critical step where substantial yield can be lost. Consider the following:

  • Choice of Purification Method: The optimal method depends on the specific pyrrolidinone derivative and its impurities. Common methods include:

    • Fractional Distillation: Effective for removing many impurities but can lead to losses of 5-10%.[4] Treating the impure liquid pyrrolidone with a strong base before distillation can improve the purity of the distillate.[4]

    • Melt Crystallization: This technique, particularly falling film melt crystallization, can be highly effective for achieving high purity (>99.9%) with good recovery (around 73.3%).[7]

    • Column Chromatography: Useful for purifying a wide range of derivatives, but care must be taken to select the appropriate stationary and mobile phases to avoid product loss on the column.[1][8]

  • Optimizing Purification Parameters: For techniques like melt crystallization, factors such as the final crystallization temperature and sweating rate can be adjusted to balance purity and yield.[7] A higher final sweating temperature can increase purity but may decrease yield.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Benzyl-5-methyl-2-pyrrolidinone Synthesis from Levulinic Acid

EntryTemperature (°C)Time (h)AdditiveConversion to Product (%)
115010None65
217010None78
317015None74
417015Molecular Sieves83
519015Molecular Sieves80

Data adapted from a study on nickel-catalyzed reductive amination.[5]

Table 2: Effect of Final Sweating Temperature on Purity and Yield in Melt Crystallization of 2-Pyrrolidone

Final Sweating Temperature (°C)Purity (%)Yield (%)
1799.8578.5
1899.8876.2
1999.9173.3
2099.9369.8

Data adapted from a study on the purification of 2-pyrrolidone by falling film melt crystallization.[7]

Experimental Protocols

General Protocol for Optimization of Pyrrolidinone Synthesis via 1,3-Dipolar Cycloaddition

This protocol provides a general framework for optimizing the synthesis of substituted pyrrolidines.

  • Reactant Preparation: To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Catalyst Addition: Add the catalyst (e.g., 4 mol%) to the mixture.

  • Reaction: Stir the resulting mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, if using a magnetic catalyst, separate it with an external magnet. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1]

Protocol for Purification of 2-Pyrrolidone by Fractional Distillation

This protocol describes a method to purify 2-pyrrolidone obtained from succinonitrile.

  • Base Treatment: Treat the impure liquid 2-pyrrolidone with a strong, substantially water-free solid hydroxide (e.g., KOH). This can be done at an elevated temperature between 80°C and 150°C.

  • Fractional Distillation: Subject the base-treated mixture to fractional distillation.

  • Collection: Collect the polymerization-grade purified 2-pyrrolidone as the distillate.

  • Residue Treatment (Optional): The residue, which still contains 2-pyrrolidone, can be mixed with water and an acid. The purified 2-pyrrolidone can then be extracted from this mixture and recycled.[4]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_reagents Verify Reagent & Solvent Purity (Dryness, Absence of Impurities) start->check_reagents check_workup Analyze Workup & Purification Steps (Extraction, Distillation, Chromatography) start->check_workup side_reactions Investigate Potential Side Reactions (e.g., Hydrolysis, Polymerization) check_conditions->side_reactions Conditions Suboptimal catalyst_issue Assess Catalyst Activity (Deactivation, Incorrect Loading) check_conditions->catalyst_issue Conditions Suboptimal check_reagents->catalyst_issue Impurities Present purification_loss Quantify Purification Losses check_workup->purification_loss Inefficient Separation optimize_conditions Systematically Optimize Conditions (e.g., Temperature Screen, Solvent Screen) side_reactions->optimize_conditions catalyst_issue->optimize_conditions purify_reagents Purify/Dry Reagents & Solvents catalyst_issue->purify_reagents modify_workup Modify Purification Protocol (e.g., Different Method, Optimize Parameters) purification_loss->modify_workup improved_yield Improved Yield optimize_conditions->improved_yield purify_reagents->improved_yield modify_workup->improved_yield

Caption: A logical workflow for troubleshooting low yields in pyrrolidinone synthesis.

Reductive_Amination_Pathway cluster_reactants levulinic_acid Levulinic Acid intermediate Imine/Enamine Intermediate + H2O levulinic_acid->intermediate amine Amine (R-NH2) amine->intermediate pyrrolidinone N-Substituted Pyrrolidinone intermediate->pyrrolidinone Reduction (e.g., H2, Catalyst)

Caption: Key steps in the reductive amination pathway for pyrrolidinone synthesis.

References

Technical Support Center: Improving the Chiral Purity of 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the chiral purity of 5-(Aminomethyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for improving the chiral purity of this compound?

A1: The most prevalent methods for resolving racemic this compound are diastereomeric salt crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC). Diastereomeric salt crystallization is a classical and often scalable method that involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3] Preparative chiral HPLC offers a more direct separation on a chiral stationary phase but can be more expensive and less scalable.[4] Enzymatic kinetic resolution is another potential method, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[2]

Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is critical for successful diastereomeric salt formation and separation.[5] For amines like this compound, common choices are chiral carboxylic acids. Tartaric acid derivatives, such as (+)-Dibenzoyl-D-tartaric acid (DBTA) and (+)-Di-p-toluoyl-D-tartaric acid (DTTA), are highly effective for a wide range of amines because they form stable, crystalline diastereomeric salts.[1][6] A screening of several resolving agents is often the most effective approach to find one that provides salts with a significant difference in solubility.[5]

Q3: What is "oiling out" during crystallization and how can I prevent it?

A3: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase (an oil) instead of solid crystals.[7] This often happens if the melting point of the diastereomeric salt is lower than the solution temperature or if there are significant impurities.[7] To prevent this, you can try:

  • Slowing the cooling rate: Allow the solution to cool gradually to room temperature before further cooling.[7]

  • Using a different solvent system: Experiment with solvents of varying polarities or solvent mixtures (e.g., methanol/water, acetone/water).[7]

  • Lowering the concentration: Add more solvent to the heated solution to reduce supersaturation.[7]

  • Using seed crystals: Adding a small crystal of the desired diastereomeric salt can induce proper crystallization.[7]

Q4: How can I determine the enantiomeric excess (e.e.) of my purified sample?

A4: The enantiomeric excess is typically determined using chiral HPLC or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram. For amines, it is sometimes necessary to derivatize the compound with an achiral reagent to form diastereomers that can be separated on a standard achiral column.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue 1: No Crystals Form

Potential Cause Troubleshooting Steps
Inappropriate solvent choice The diastereomeric salts may be too soluble in the chosen solvent. Screen a variety of solvents with different polarities (e.g., alcohols like ethanol, isopropanol; ketones like acetone; or mixtures with water).[1]
Solution is not supersaturated Try to concentrate the solution by slowly evaporating the solvent. Alternatively, cool the solution to a lower temperature in an ice bath. Adding an anti-solvent (a solvent in which the salt is less soluble) can also induce precipitation.[8]
Presence of impurities Impurities can inhibit crystal nucleation. Ensure the starting racemic amine and the resolving agent are of high purity.[8]
Lack of nucleation sites Gently scratch the inside of the flask with a glass rod below the surface of the solution. Add a seed crystal of the desired diastereomeric salt if available.

Issue 2: Low Yield of Crystalline Diastereomeric Salt

Potential Cause Troubleshooting Steps
Suboptimal solvent system The chosen solvent may be too effective at dissolving both diastereomeric salts. A systematic screening to find a solvent that maximizes the solubility difference between the two diastereomers is recommended.[5]
Incorrect stoichiometry of resolving agent While a 1:1 molar ratio of amine to resolving agent can be used, sometimes a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can maximize the yield and purity of the less soluble salt.[9]
Premature crystallization If crystals form too early during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.[7]
Significant amount of product remains in mother liquor Concentrate the mother liquor by evaporating some of the solvent and re-cooling to attempt to recover more of the less soluble diastereomer.[7]

Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product

Potential Cause Troubleshooting Steps
Insufficient difference in solubility The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Screen for a different resolving agent or solvent system to maximize this difference.[5]
Co-precipitation of the more soluble diastereomer Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. Employ a slower cooling rate to allow for more selective crystallization.[8]
Single crystallization is insufficient A single crystallization is often not enough to achieve high e.e. Recrystallize the obtained diastereomeric salt one or more times from a fresh, hot solvent to improve purity.[10]
Incomplete salt formation or equilibration Ensure the initial salt formation step is complete by allowing sufficient time and appropriate temperature before initiating crystallization.

Data Presentation

The following tables present representative quantitative data for the chiral resolution of a closely related compound, 1-ethyl-2-aminomethyl pyrrolidine, using a tartaric acid derivative. This data serves as a guideline for expected outcomes when resolving this compound.

Table 1: Chiral Resolution of 1-ethyl-2-aminomethyl pyrrolidine with (-)-di-p-toluoyl-L-tartaric acid

StepResolving AgentSolventYield of Diastereomeric SaltPurity of Desired Enantiomer in Salt
Initial Crystallization(-)-di-p-toluoyl-L-tartaric acidMethanol85%91%
Recrystallization-Methanol80%96%

Table 2: Comparison of Chiral Resolving Agents for a Generic Amine [9]

Racemic AmineResolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)e.e. (%)
1-Phenylethylamine(R,R)-Tartaric AcidEthanol1:0.54585
1-Phenylethylamine(+)-Di-p-toluoyl-D-tartaric acidMethanol1:0.54098
1-Phenylethylamine(+)-Dibenzoyl-D-tartaric acidAcetone1:138>99

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization with a Tartaric Acid Derivative

This protocol is a representative procedure adapted from the resolution of similar chiral amines and should be optimized for this compound.

1. Diastereomeric Salt Formation:

  • Dissolve racemic this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol (e.g., 5-10 volumes). Gentle heating may be required.

  • In a separate flask, dissolve the chiral resolving agent, for example, (+)-Dibenzoyl-D-tartaric acid (0.5 - 1.0 equivalent), in the same solvent.[6]

  • Slowly add the resolving agent solution to the stirred amine solution at room temperature.[1]

  • Stir the mixture for a period (e.g., 1-2 hours) to ensure complete salt formation.

2. Fractional Crystallization:

  • Cool the solution slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.[6]

  • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Allow the crystallization to proceed for several hours or overnight.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[1]

3. Recrystallization (Optional, for higher purity):

  • Dissolve the collected crystals in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to recrystallize the diastereomeric salt.

  • Collect the purified crystals by vacuum filtration.[9]

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the purified diastereomeric salt in water.

  • Add a base (e.g., 2M NaOH solution) dropwise until the solution is basic (pH > 10) to liberate the free amine.[9]

  • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Mandatory Visualizations

G Workflow for Chiral Resolution via Diastereomeric Salt Crystallization cluster_0 Salt Formation & Crystallization cluster_1 Purification & Liberation racemic_amine Racemic this compound dissolve Dissolve in Solvent (e.g., Methanol) racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Cool to Crystallize Less Soluble Diastereomer mix->crystallize filtration Filter Crystals crystallize->filtration mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Filtrate crystals Crystalline Diastereomeric Salt filtration->crystals Solid recrystallize Recrystallize (Optional) crystals->recrystallize liberate Liberate Free Amine (Add Base, e.g., NaOH) crystals->liberate recrystallize->liberate extract Extract with Organic Solvent liberate->extract final_product Enantiomerically Enriched This compound extract->final_product

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

G Troubleshooting Logic for Low Enantiomeric Excess (e.e.) start Low e.e. after crystallization check_solubility Are solubilities of diastereomers significantly different? start->check_solubility change_solvent Screen for a new solvent or resolving agent to increase Δ(solubility) check_solubility->change_solvent No check_cooling Was cooling rate slow and controlled? check_solubility->check_cooling Yes change_solvent->start Re-attempt slow_cooling Repeat with slower cooling rate check_cooling->slow_cooling No recrystallize Perform one or more recrystallizations check_cooling->recrystallize Yes slow_cooling->start Re-attempt end Improved e.e. recrystallize->end

Caption: Troubleshooting logic for low enantiomeric excess (e.e.).

References

Technical Support Center: Scalable Synthesis and Purification of 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and purification of 5-(Aminomethyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common scalable synthetic routes to this compound?

A1: A common and scalable approach for the stereospecific synthesis of (S)-5-(aminomethyl)pyrrolidin-2-one starts from (S)-pyroglutamic acid. This multi-step synthesis involves the transformation of the carboxylic acid moiety into an aminomethyl group. An alternative route can begin with 2-pyrrolidone, which is then functionalized at the 5-position.

Q2: What are the critical steps and potential challenges in the synthesis starting from pyroglutamic acid?

A2: The synthesis from pyroglutamic acid typically involves the conversion of the carboxylic acid to a primary alcohol ((S)-pyroglutaminol), followed by activation of the hydroxyl group (e.g., mesylation or tosylation), displacement with an azide, and finally, reduction of the azide to the desired primary amine. Key challenges include ensuring complete reactions at each step, minimizing side reactions such as elimination, and handling potentially hazardous reagents like sodium azide.

Q3: How can I monitor the progress of the individual reaction steps?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the appearance of products at each stage of the synthesis. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. ¹H NMR spectroscopy is also crucial for confirming the structure of intermediates and the final product.

Q4: What are the common issues encountered during the purification of this compound?

A4: this compound is a highly polar compound, which can make purification by standard silica gel chromatography challenging due to strong adsorption to the stationary phase. This can lead to poor separation, tailing of peaks, and low recovery. The basic nature of the free amine can also cause streaking on silica gel.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low yield in the reduction of the carboxylic acid/ester to the alcohol. - Incomplete reaction due to insufficient reducing agent. - Over-reduction to byproducts.- Use a sufficient excess of the reducing agent (e.g., LiBH₄). - Monitor the reaction closely by TLC. - Maintain a low reaction temperature to minimize side reactions.
Incomplete mesylation/tosylation of the alcohol. - Steric hindrance from protecting groups. - Moisture sensitivity of sulfonyl chlorides.- Use a less hindered base like triethylamine or pyridine. - Ensure an adequate reaction time. - Perform the reaction under anhydrous conditions and an inert atmosphere.
Sluggish conversion of the mesylate/tosylate to the azide. - Poor leaving group ability of the sulfonate. - Insufficient reaction temperature or time.- Consider using a tosylate, which is a better leaving group than a mesylate. - Optimize the reaction temperature (typically 60-80 °C in a polar aprotic solvent like DMF). - Monitor the reaction by TLC to ensure completion.
Incomplete reduction of the azide to the primary amine. - Catalyst poisoning (for catalytic hydrogenation). - Incomplete reaction with other reducing agents.- For catalytic hydrogenation, ensure the substrate and solvent are pure and degassed. - For Staudinger reaction, ensure complete formation of the phosphazide intermediate before hydrolysis. - For LAH reduction, carefully control the temperature to avoid side reactions.
Incomplete Boc deprotection of the final intermediate. - Insufficient acid strength or concentration. - Steric hindrance.- Use a higher concentration of trifluoroacetic acid (TFA) or switch to a stronger acid like HCl in dioxane. - Increase the reaction time or gently heat the reaction mixture while monitoring for side products.[1][2]
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Product streaks or remains at the baseline on silica gel TLC/column. - High polarity of the compound leading to strong interaction with silica. - Basic nature of the free amine.- Use a more polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 1-2%) to reduce streaking. - Consider using a different stationary phase like alumina.
Low recovery from column chromatography. - Irreversible adsorption of the product onto the silica gel.- Use a less acidic stationary phase like neutral alumina. - Employ ion-exchange chromatography.
Co-elution of impurities. - Similar polarity of impurities and the product.- Optimize the gradient for flash chromatography. - Consider preparative HPLC for high-purity requirements.
Difficulty in removing residual solvents. - High boiling point of purification solvents (e.g., DMF).- Perform an aqueous work-up to remove water-soluble solvents before final purification. - Use a high-vacuum pump for solvent evaporation.
Product is obtained as a salt (e.g., hydrochloride) but the free base is required. - The final deprotection or purification step involved an acid.- Neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free base with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one from (S)-Pyroglutamic Acid

This multi-step protocol outlines the synthesis via a protected intermediate.

Step 1: Reduction of (S)-Pyroglutamic acid to (S)-Pyroglutaminol

  • To a solution of (S)-pyroglutamic acid in an appropriate solvent, add a suitable reducing agent (e.g., borane-tetrahydrofuran complex).

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product if necessary.

Step 2: Mesylation/Tosylation of (S)-Pyroglutaminol

  • Dissolve (S)-pyroglutaminol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add a base (e.g., triethylamine).

  • Slowly add methanesulfonyl chloride or tosyl chloride and stir at 0 °C until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up to remove the salt byproduct.

  • Dry the organic layer and concentrate to yield the crude mesylate/tosylate.

Step 3: Synthesis of (S)-5-(Azidomethyl)pyrrolidin-2-one

  • Dissolve the crude mesylate/tosylate in a polar aprotic solvent (e.g., DMF).

  • Add sodium azide (NaN₃) and heat the mixture (e.g., 60-80 °C).

  • Stir until the reaction is complete as indicated by TLC.

  • After cooling, perform an aqueous work-up and extract the product.

  • Dry and concentrate the organic layer. The crude azide may be used directly in the next step.

Step 4: Reduction of (S)-5-(Azidomethyl)pyrrolidin-2-one to (S)-5-(Aminomethyl)pyrrolidin-2-one

  • Method A: Catalytic Hydrogenation: Dissolve the crude azide in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of Palladium on Carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC). Filter off the catalyst through a pad of Celite and concentrate the filtrate.

  • Method B: Staudinger Reaction: Dissolve the azide in THF and add triphenylphosphine. Stir until the azide is consumed. Add water to hydrolyze the intermediate phosphazide to the amine.

  • Method C: LAH Reduction: Carefully add a solution of the azide in an anhydrous ether to a suspension of lithium aluminum hydride (LAH) in the same solvent at a low temperature.

Step 5: Purification

  • The crude this compound is a polar compound. For small-scale purification, column chromatography on silica gel using a mobile phase of dichloromethane:methanol with 1-2% ammonium hydroxide can be effective.

  • For larger scales, purification via salt formation (e.g., hydrochloride) and recrystallization is often more practical. Alternatively, ion-exchange chromatography can be employed.

Diagrams

Synthesis_Workflow start S-Pyroglutamic Acid step1 Reduction (e.g., BH3-THF) start->step1 intermediate1 (S)-Pyroglutaminol step1->intermediate1 step2 Activation (e.g., MsCl, Et3N) intermediate1->step2 intermediate2 (S)-5-(Mesyloxymethyl) pyrrolidin-2-one step2->intermediate2 step3 Azide Displacement (NaN3, DMF) intermediate2->step3 intermediate3 (S)-5-(Azidomethyl) pyrrolidin-2-one step3->intermediate3 step4 Reduction (e.g., H2, Pd/C) intermediate3->step4 product 5-(Aminomethyl) pyrrolidin-2-one step4->product

Synthetic pathway from (S)-pyroglutamic acid.

Purification_Troubleshooting start Crude this compound decision1 Streaking/Low Rf on Silica TLC? start->decision1 option1a Add NH4OH to eluent decision1->option1a Yes option1b Switch to Alumina decision1->option1b Yes option1c Use Ion-Exchange Chromatography decision1->option1c Yes decision2 Low Recovery? decision1->decision2 No option1a->decision2 option1b->decision2 end Pure Product option1c->end option2a Use Neutral Alumina decision2->option2a Yes option2b Consider Salt Formation & Recrystallization decision2->option2b Yes decision2->end No option2a->end option2b->end

Decision tree for purification troubleshooting.

References

Stability and storage conditions for "5-(Aminomethyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 5-(Aminomethyl)pyrrolidin-2-one. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of the compound throughout your experiments.

Stability and Storage Data

Proper storage and handling are critical for maintaining the stability and purity of this compound. The following table summarizes the recommended conditions and potential degradation products.

ParameterRecommended Condition/ValuePotential Degradation Products (Inferred)
Storage Temperature 2-8°C[1]Oligomers/Polymers, Oxidation Products
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Oxidation and moisture-related degradation products
Light Exposure Protect from light; store in an amber vial or in the dark[2]Photodegradation products (e.g., colored impurities)
Moisture Hygroscopic; protect from moisture[2]Hydrolysis products
pH Stability Best stored as a solid. In solution, stability is pH-dependent. Primary amines are generally more stable at neutral to slightly basic pH.Hydrolysis of the lactam ring at extreme pH, salt formation
Appearance Colorless to light yellow liquid or solidDarkening of color (yellow to brown) upon degradation[2]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of this compound.

Q1: My this compound has turned yellow/brown. Can I still use it?

A1: The discoloration from colorless or light yellow to a darker yellow or brown is a visual indicator of degradation, likely due to oxidation or exposure to light.[2] For experiments that require high purity, such as in drug development, using a discolored reagent is not recommended as the impurities could lead to unpredictable results, lower yields, or the formation of unwanted side products. It is best to use a fresh, unoxidized batch of the compound.

Q2: I've observed a decrease in the expected yield of my reaction. Could the stability of this compound be the cause?

A2: Yes, a decrease in yield can be a sign of compound degradation. Since this compound is sensitive to moisture and air, improper handling or storage can lead to a lower concentration of the active reagent. To troubleshoot, verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protected from light). If you suspect degradation, it is advisable to use a fresh vial of the compound.

Q3: How should I handle this compound to prevent moisture absorption?

A3: As a hygroscopic substance, it is crucial to minimize its exposure to atmospheric moisture.[2] Always handle the compound in a dry, inert atmosphere, such as inside a glovebox or under a stream of dry nitrogen.[2] Use dry glassware and syringes. If you need to weigh the compound, do so quickly and in a low-humidity environment. After use, tightly reseal the container, preferably with parafilm, and store it in a desiccator at the recommended temperature.

Q4: What are the best practices for storing solutions of this compound?

A4: If you need to prepare a stock solution, use a dry, aprotic solvent. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed container with an inert gas headspace. For longer-term storage, it is best to aliquot the solution to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon each use.

Q5: Are there any incompatible materials I should avoid when working with this compound?

A5: Yes, as a primary amine, this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Reactions with these substances can be vigorous and lead to degradation of the compound. Always check for chemical compatibility before mixing with other reagents.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing

This protocol is designed for the safe handling of this compound, minimizing exposure to air and moisture.

Materials:

  • This compound in its original container

  • Inert atmosphere glovebox or Schlenk line

  • Dry, clean spatula

  • Tared reaction vessel or vial

  • Laboratory balance inside the glovebox or a draft shield

Procedure (Glovebox Method):

  • Place the sealed container of this compound, a clean spatula, and a tared reaction vessel inside the antechamber of a glovebox.

  • Evacuate and refill the antechamber with an inert gas (e.g., argon or nitrogen) for at least three cycles before transferring the items into the main chamber.

  • Inside the glovebox, allow the container to equilibrate to the glovebox temperature to prevent condensation.

  • Carefully open the container and use the spatula to transfer the desired amount of the compound to the tared reaction vessel.

  • Record the final weight.

  • Tightly reseal the main container of this compound.

  • Seal the reaction vessel containing the weighed compound before removing it from the glovebox.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC) (General Method)

This protocol provides a general method to assess the purity of this compound. Method parameters may need to be optimized for your specific instrument and column.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

  • Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a blank (mobile phase).

    • Inject the standard solution.

    • Inject the sample solution.

    • Run a suitable gradient program to elute the compound and any potential impurities.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities. Purity can be estimated by the area percentage of the main peak.

Visual Guides

The following diagrams illustrate key logical workflows for handling and troubleshooting issues related to this compound.

cluster_storage Storage and Handling Workflow receive Receive Compound inspect Inspect for Discoloration receive->inspect store Store at 2-8°C Inert Atmosphere Protect from Light inspect->store No Discoloration quarantine Quarantine for Purity Check inspect->quarantine Discolored handle Handle in Glovebox or under Inert Gas store->handle dispense Dispense Quickly & Reseal Tightly handle->dispense use Use in Experiment dispense->use

Caption: Recommended workflow for storage and handling.

cluster_troubleshooting Troubleshooting Experimental Issues start Unexpected Experimental Result (e.g., low yield) check_storage Verify Storage Conditions (Temp, Light, Inert Gas) start->check_storage check_handling Review Handling Procedure (Moisture/Air Exposure) check_storage->check_handling check_purity Assess Compound Purity (e.g., HPLC, appearance) check_handling->check_purity decision Compound Degraded? check_purity->decision use_fresh Use a Fresh Batch of Compound decision->use_fresh Yes other_factors Investigate Other Experimental Variables decision->other_factors No

Caption: A logical approach to troubleshooting experimental problems.

References

Overcoming challenges in the amination of pyrrolidinone precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of pyrrolidinone precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of a pyrrolidinone precursor is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in reductive amination are frequently due to incomplete imine formation, issues with the reducing agent, or suboptimal reaction conditions. A primary culprit is often the equilibrium of imine formation, which can be shifted favorably by removing water using methods like azeotropic distillation or adding dehydrating agents such as molecular sieves.[1] The choice and quality of the reducing agent are also critical.[1]

Q2: I'm observing the formation of a pyrrole byproduct during my amination reaction. What causes this and how can it be prevented?

A2: The formation of pyrrole byproducts often occurs through dehydrogenation of the pyrrolidinone ring, which can be prompted by certain transition metal catalysts (e.g., Pd, Pt, Ru) at elevated temperatures or the presence of strong oxidizing agents.[2] To mitigate this, consider re-evaluating your catalyst choice, optimizing the reaction temperature to the lowest effective level, and carefully controlling the reaction time to avoid prolonged heating after the consumption of the starting material.[2] Running the reaction under an inert atmosphere can also be beneficial.[2]

Q3: My Buchwald-Hartwig amination of a bromopyrrolidinone is not proceeding efficiently. What factors should I investigate?

A3: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Aryl bromides are generally good coupling partners, but the specific ligand choice is crucial for achieving high yields. The base plays a critical role in the deprotonation of the amine, and common choices include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The solvent, often an anhydrous and deoxygenated ether like dioxane or toluene, is also a key parameter to optimize.

Q4: How can I control diastereoselectivity in the synthesis of substituted pyrrolidines?

A4: Diastereoselectivity is influenced by steric and electronic factors that create a facial bias for the incoming reagent. Key factors include the existing stereocenters on the precursor, the steric bulk of substituents, and the reaction conditions. For instance, in reductive aminations, the choice of reducing agent can have a dramatic impact on the diastereomeric ratio.[3] Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.[4]

Q5: Can protecting the pyrrolidinone nitrogen improve the outcome of my amination reaction?

A5: Yes, protecting the pyrrolidinone nitrogen with a suitable group (e.g., Boc, Cbz) can be an effective strategy to prevent unwanted side reactions at the nitrogen atom, such as over-alkylation.[2] The choice of the protecting group should be made based on its stability under the planned reaction conditions and the ease of its subsequent removal.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Symptoms:

  • Low conversion of starting material.

  • Complex mixture of products observed by TLC or LC-MS.

  • Isolation of significant amounts of unreacted starting materials.

Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, NMR, LC-MS) start->check_imine imine_formed Imine is Formed check_imine->imine_formed Yes no_imine No Imine Formed check_imine->no_imine No check_reductant Check Reducing Agent (Activity, Stoichiometry) imine_formed->check_reductant optimize_ph Optimize pH (4-6) no_imine->optimize_ph reductant_ok Reducing Agent OK check_reductant->reductant_ok OK reductant_bad Inactive/Insufficient Reductant check_reductant->reductant_bad Issue Found optimize_conditions Optimize Reaction Conditions (Solvent, Temp., Time) reductant_ok->optimize_conditions use_fresh_reductant Use Fresh/More Reductant reductant_bad->use_fresh_reductant end Problem Solved optimize_conditions->end add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) optimize_ph->add_dehydrating consider_catalyst Consider Lewis Acid Catalyst (e.g., Ti(OiPr)₄) add_dehydrating->consider_catalyst use_fresh_reductant->end consider_catalyst->end

Caption: Troubleshooting workflow for low product yield in reductive amination.

Issue 2: Poor Diastereoselectivity

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

  • The undesired diastereomer is the major product.

Troubleshooting Workflow:

G start Poor Diastereoselectivity check_temp Lower Reaction Temperature start->check_temp temp_improved Selectivity Improved? check_temp->temp_improved check_reagent Change Reducing Agent or Nucleophile temp_improved->check_reagent No end Diastereoselectivity Optimized temp_improved->end Yes reagent_improved Selectivity Improved? check_reagent->reagent_improved check_sterics Increase Steric Bulk of Substituents reagent_improved->check_sterics No reagent_improved->end Yes sterics_improved Selectivity Improved? check_sterics->sterics_improved check_catalyst Modify Catalyst System (Ligand/Metal) sterics_improved->check_catalyst No sterics_improved->end Yes check_catalyst->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Data Presentation

Table 1: Effect of Reducing Agent on Diastereoselectivity in the Synthesis of a 2-Substituted Pyrrolidine
EntryReducing AgentDiastereomeric Ratio (dr)Reference
1LiBHEt₃99:1[3]
2DIBAL-H/LiHMDS1:99[3]

As demonstrated, the choice of a sterically bulky or coordinating hydride source can significantly influence the facial selectivity of the reduction of the imine intermediate, leading to opposite diastereomers.[3]

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885-95[5]
Pd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.5)Dioxane1102470-90[6]

These conditions for the amination of 2-bromopyridines provide a good starting point for the optimization of reactions with pyrrolidinone precursors.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Pyrrolidinone Precursor
  • Imine Formation: To a solution of the pyrrolidinone precursor (1.0 equiv) and the desired amine (1.1 equiv) in an appropriate solvent (e.g., methanol, dichloromethane), add a catalytic amount of acetic acid (0.1 equiv).[7]

  • Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the imine by TLC or LC-MS. The reaction may be heated to facilitate imine formation.[7]

  • Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equiv) portion-wise.[8]

  • Work-up: After the reaction is complete, quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrrolidinone
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the bromopyrrolidinone precursor (1.0 equiv) and the amine (1.2 equiv) to the flask, followed by the anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Catalyst selection for the efficient synthesis of "5-(Aminomethyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(aminomethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on catalyst selection and to troubleshoot common issues encountered during the synthesis. The primary route for this synthesis involves the catalytic hydrogenation of a nitrile precursor, typically 5-cyano-2-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the reduction of 5-cyano-2-pyrrolidinone?

A1: The most commonly employed and effective catalysts are heterogeneous catalysts, primarily Raney® Nickel and Rhodium on alumina (Rh/Al₂O₃).[1][2][3] Raney Nickel is widely used due to its high activity and cost-effectiveness.[4] Rhodium-based catalysts, while more expensive, can offer higher selectivity and activity under milder conditions.[5]

Q2: Why is the formation of secondary and tertiary amines a common issue in this reaction?

A2: The formation of secondary and tertiary amines occurs when the primary amine product reacts with the intermediate imine formed during the reduction process.[2][6] This side reaction is influenced by factors such as the catalyst, solvent, temperature, and pressure.[2]

Q3: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?

A3: Yes, catalytic transfer hydrogenation (CTH) is a viable and often safer alternative.[1] This method uses a hydrogen donor, such as 2-propanol, in the presence of a catalyst like Raney Nickel. It operates under milder conditions and avoids the need for high-pressure hydrogenation equipment.[1]

Q4: What is the role of additives like potassium borohydride (KBH₄) or bases?

A4: Additives can significantly improve the reaction's efficiency and selectivity. Using potassium borohydride (KBH₄) with Raney Nickel in ethanol provides a mild and highly efficient system for reducing nitriles to primary amines, often with excellent yields and minimal byproduct formation.[4][6] Adding a base, such as potassium hydroxide (KOH), during transfer hydrogenation can also enhance the formation of the desired primary amine.[1]

Catalyst Selection and Performance

Choosing the right catalyst is critical for maximizing yield and selectivity. The table below summarizes the performance of common catalytic systems for nitrile reduction, which is the key step in synthesizing this compound.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity for Primary AmineTypical Yield
Raney® Nickel / H₂ 50-150 °C, 500-1500 psi H₂, Alcoholic solventHigh activity, Cost-effective, Widely available[2]Requires high pressure, Can be pyrophoric, Potential for over-reduction[5]Moderate to HighGood to Excellent
Raney® Nickel / KBH₄ Room temp to 50 °C, Atmospheric pressure, Dry Ethanol[4]Mild conditions, High yields, Excellent selectivity, No high-pressure H₂ needed[6]Requires stoichiometric borohydride reducing agentExcellent>80-93%[4]
Raney® Nickel / 2-Propanol (CTH) Refluxing 2-propanol, Atmospheric pressure[1]Safer (no H₂ gas), Mild conditions, Simple procedureRequires an excess of catalyst, May require a base (e.g., KOH) for high selectivity[1]Good (Excellent with base)Excellent
Rhodium on Alumina (Rh/Al₂O₃) / H₂ 70-100 °C, ~435 psi (3 MPa) H₂, Various solvents[5]High activity and selectivity, Good for dinitriles, More resistant to poisoning than Ni[5][7]Higher cost than Nickel catalysts[3]High to ExcellentGood to Excellent

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield
Potential CauseRecommended Solution
Inactive Catalyst - For Raney Nickel, ensure it has been properly activated and stored to prevent oxidation.[6] - Use a fresh batch of catalyst or a new supplier. - Ensure the catalyst was not poisoned by impurities (e.g., sulfur compounds) in the starting materials or solvent.
Incorrect Reaction Conditions - Temperature: Optimize the reaction temperature. While some systems work at room temperature, others require heating.[4][5] - Pressure: For high-pressure hydrogenations, ensure the system is maintaining the target pressure. Insufficient hydrogen will stall the reaction. - Solvent: Verify that the solvent is pure and anhydrous, especially for borohydride-based reductions.[4]
Insufficient Reaction Time - Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
Problem 2: Formation of Significant Secondary/Tertiary Amine Byproducts
Potential CauseRecommended Solution
Sub-optimal Catalyst System - The choice of catalyst is the most important factor for selective primary amine production.[2] Consider switching to a more selective system, such as Raney Ni/KBH₄.[6]
Reaction Conditions Favoring Byproduct Formation - Solvent/Additives: The presence of an acid can prevent the formation of secondary amines by protonating the primary amine product, making it less nucleophilic.[8] Conversely, for some systems, adding a base like KOH improves selectivity.[1] - Concentration: Run the reaction at a lower concentration of the nitrile starting material to disfavor the bimolecular side reaction.
High Temperature or Pressure - Lowering the reaction temperature and pressure can sometimes reduce the rate of byproduct formation relative to the desired primary amine synthesis.
Problem 3: Catalyst Deactivation or Difficult Filtration
Potential CauseRecommended Solution
Catalyst Poisoning - Purify all starting materials and solvents to remove potential catalyst poisons. - Work under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation where applicable.[6]
Fine Catalyst Particles - Raney Nickel can be very fine and difficult to filter. Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst particles.[9]

Visualized Guides and Workflows

Catalyst Selection Logic

The following diagram provides a logical approach to selecting the most appropriate catalyst system based on laboratory constraints and desired outcomes.

CatalystSelection cluster_criteria Decision Criteria cluster_catalysts Recommended Catalyst System CRITERIA Primary Goal? COST Low Cost & Availability CRITERIA->COST Cost-Driven SAFETY Avoid High-Pressure H₂ CRITERIA->SAFETY Safety-Driven SELECTIVITY Highest Selectivity CRITERIA->SELECTIVITY Performance-Driven RANEY_H2 Raney® Ni / H₂ COST->RANEY_H2 RANEY_CTH Raney® Ni / 2-Propanol (CTH) SAFETY->RANEY_CTH RANEY_KBH4 Raney® Ni / KBH₄ SAFETY->RANEY_KBH4 SELECTIVITY->RANEY_KBH4 RHODIUM Rh/Al₂O₃ / H₂ SELECTIVITY->RHODIUM

Caption: Catalyst selection flowchart based on project priorities.

Troubleshooting Low Product Yield

Use this flowchart to diagnose and resolve issues related to low reaction yields.

Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions PROBLEM Problem: Low or No Product Yield CATALYST_ISSUE Catalyst Issue? PROBLEM->CATALYST_ISSUE CONDITION_ISSUE Reaction Condition Issue? PROBLEM->CONDITION_ISSUE TIME_ISSUE Reaction Time Issue? PROBLEM->TIME_ISSUE SOLUTION_CATALYST Use fresh/activated catalyst Purify reagents to remove poisons CATALYST_ISSUE->SOLUTION_CATALYST SOLUTION_CONDITIONS Optimize Temp & Pressure Use pure, anhydrous solvent Check base/additive concentration CONDITION_ISSUE->SOLUTION_CONDITIONS SOLUTION_TIME Monitor reaction by TLC/LC-MS until starting material is consumed TIME_ISSUE->SOLUTION_TIME Workflow START Start: 5-cyano-2-pyrrolidinone PREP Prepare Reactants: Substrate, Solvent, Catalyst, Additives START->PREP REACTION Run Reaction: Stirring, Temp/Pressure Control, Monitoring PREP->REACTION WORKUP Work-up: Filter Catalyst, Solvent Evaporation, Extraction REACTION->WORKUP PURIFY Purification: Column Chromatography or Distillation WORKUP->PURIFY END Final Product: This compound PURIFY->END

References

Validation & Comparative

A Comparative Guide to 5-(Aminomethyl)pyrrolidin-2-one and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available chiral synthons, 5-(Aminomethyl)pyrrolidin-2-one has emerged as a versatile and valuable scaffold. This guide provides an objective comparison of this compound with other prominent chiral building blocks, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

Overview of Chiral Building Blocks

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials or key intermediates in the synthesis of complex, stereochemically defined molecules. The pyrrolidine ring, in particular, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid, five-membered ring structure provides a well-defined three-dimensional arrangement of substituents, which is crucial for precise molecular recognition and biological activity.

This compound is a bifunctional chiral building block containing a lactam moiety and a primary amine. This unique combination of functional groups, along with the stereocenter at the 5-position, makes it an attractive precursor for the synthesis of a wide range of chiral ligands, organocatalysts, and pharmaceutical ingredients.

Performance in Asymmetric Catalysis: A Comparative Analysis

The utility of a chiral building block is often demonstrated by its performance when incorporated into a catalyst for asymmetric reactions. Here, we compare the catalytic activity of organocatalysts derived from pyrrolidine scaffolds in benchmark asymmetric transformations: the Michael addition and the aldol reaction.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction for the construction of 1,5-dicarbonyl compounds and related structures. The performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of ketones to nitroolefins is a well-established benchmark.

While direct comparative data for this compound as a catalyst is limited in publicly available literature, we can analyze the performance of structurally related catalysts to infer its potential. Bifunctional catalysts, which possess both a Lewis basic site (like the pyrrolidine nitrogen) and a hydrogen-bond donor group, are particularly effective. Organocatalysts derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine, a closely related precursor, have shown excellent results.

Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine 20Toluene-249598:296
L-Proline 20DMSO-12---
Prolinamide derivative 20H₂O/EAp-nitrobenzoic acid10-14 days4187:1353
Commercial Thiourea Catalyst 20Toluene--99>99:1 (anti/syn)99 (anti)

Note: Data is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.[1][2]

The data suggests that bifunctional catalysts derived from aminomethylpyrrolidine scaffolds can achieve high yields and excellent stereoselectivities, rivaling or even surpassing simpler catalysts like L-proline and its amide derivatives in certain applications.[2][3] The ability to readily modify the primary amine of this compound to introduce hydrogen-bond donating groups (e.g., thiourea, sulfonamide) makes it a promising platform for developing highly efficient bifunctional organocatalysts.[4]

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds. Proline and its derivatives are well-known catalysts for this transformation.

Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline NoneDMSO249595:596
L-Prolinamide NoneDMSO488590:1088
(S)-2-(Pyrrolidin-2-yl)ethan-1-amine NoneWater729285:1580

Note: Data is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.[5]

The established success of various functionalized pyrrolidines in the aldol reaction highlights the potential of this compound as a scaffold for developing novel and effective catalysts for this important transformation.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of synthetic methodologies. Below are representative protocols for the synthesis of a bifunctional organocatalyst from a related aminomethylpyrrolidine precursor and its application in an asymmetric Michael addition.

Synthesis of a Bifunctional Thiourea-Amine Organocatalyst

This protocol outlines the synthesis of a bifunctional thiourea-amine catalyst, which can be adapted from precursors like (S)-1-Boc-2-(aminomethyl)pyrrolidine.

Materials:

  • (S)-1-Boc-2-(aminomethyl)pyrrolidine

  • Isothiocyanate reagent (e.g., phenyl isothiocyanate)

  • Solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., Triethylamine - TEA)

  • Acid for deprotection (e.g., Trifluoroacetic acid - TFA)

Procedure:

  • Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM.

  • Add TEA (1.1 eq) to the solution.

  • Slowly add the isothiocyanate reagent (1.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected thiourea catalyst.

  • Dissolve the purified product in DCM and add TFA for Boc deprotection. Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the final bifunctional thiourea-amine organocatalyst.

G cluster_synthesis Catalyst Synthesis Start (S)-1-Boc-2-(aminomethyl)pyrrolidine Step1 Thiourea Formation Start->Step1 Reagent Isothiocyanate Reagent->Step1 Intermediate Boc-Protected Thiourea Step1->Intermediate Step2 Deprotection (TFA) Intermediate->Step2 Final Bifunctional Catalyst Step2->Final

Workflow for bifunctional catalyst synthesis.
Asymmetric Michael Addition Protocol

This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin using a pyrrolidine-based bifunctional catalyst.

Materials:

  • Bifunctional pyrrolidine-based organocatalyst (e.g., 10-20 mol%)

  • Ketone (e.g., Cyclohexanone, 2.0 eq)

  • Nitroolefin (e.g., trans-β-Nitrostyrene, 1.0 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a vial under an inert atmosphere, add the bifunctional organocatalyst and the nitroolefin.

  • Add the anhydrous solvent, followed by the ketone.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis.[6]

G cluster_workflow Asymmetric Michael Addition Workflow Setup Reaction Setup: - Catalyst - Nitroolefin - Ketone - Solvent Reaction Stir at specified temperature and time Setup->Reaction Workup Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR & Chiral HPLC Purification->Analysis

General workflow for asymmetric Michael addition.

Application in Drug Discovery: Targeting Dipeptidyl Peptidase-4 (DPP-4)

Chiral pyrrolidine scaffolds are integral to the structure of many therapeutic agents. A notable example is their use in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[7][8][9]

By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin release and improved glycemic control in patients with type 2 diabetes.[10] The pyrrolidine moiety in many DPP-4 inhibitors plays a crucial role in binding to the active site of the enzyme, often mimicking the proline residue of natural substrates. The stereochemistry of the pyrrolidine ring is critical for potent and selective inhibition.

For instance, Vildagliptin, a potent and selective DPP-4 inhibitor, features a cyanopyrrolidine moiety. The synthesis of such molecules often relies on chiral pyrrolidine building blocks to establish the correct stereochemistry.[11][12] this compound, with its inherent chirality and versatile functional groups, represents a valuable starting point for the synthesis of novel DPP-4 inhibitors and other biologically active molecules.

G cluster_pathway DPP-4 Signaling Pathway and Inhibition GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 Inhibits

Mechanism of DPP-4 inhibition.

Conclusion

This compound stands as a promising chiral building block with significant potential in asymmetric synthesis and drug discovery. Its bifunctional nature allows for facile derivatization to create sophisticated organocatalysts capable of achieving high stereoselectivity in important organic transformations. While direct, head-to-head comparative data is still emerging, the performance of structurally similar pyrrolidine derivatives in benchmark reactions underscores its potential. Its relevance as a scaffold for developing therapeutic agents, such as DPP-4 inhibitors, further highlights its importance for researchers and professionals in the pharmaceutical industry. The strategic selection of chiral building blocks like this compound will undoubtedly continue to be a key driver of innovation in the synthesis of enantiomerically pure molecules.

References

A Comparative Guide to the Validation of 5-(Aminomethyl)pyrrolidin-2-one as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that impacts the efficiency, scalability, and cost-effectiveness of a drug synthesis campaign. This guide provides an in-depth validation of "5-(Aminomethyl)pyrrolidin-2-one" as a valuable drug intermediate, particularly in the synthesis of nootropic agents. Its performance is objectively compared with an alternative synthetic strategy, supported by experimental data, detailed protocols, and an examination of the relevant pharmacological pathways.

Executive Summary

This compound is a pivotal building block in the synthesis of various pyrrolidine-based pharmaceuticals, most notably the racetam class of nootropic drugs. This guide focuses on its application in the synthesis of Nebracetam, a potent M1 muscarinic acetylcholine receptor agonist. Two primary synthetic routes are compared:

  • Route A: The Phthalimide Protection Pathway. This route utilizes a protected form of this compound, specifically 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one, as the key intermediate.

  • Route B: The Itaconic Acid Pathway. This alternative approach builds the pyrrolidinone ring from acyclic precursors, namely itaconic acid and benzylamine, thus circumventing the direct use of a pre-formed aminomethylpyrrolidinone intermediate.

This comparative analysis demonstrates that while both routes are viable, the Phthalimide Protection Pathway offers advantages in terms of potentially higher yields in the final deprotection step, whereas the Itaconic Acid Pathway is more convergent and may be more cost-effective in terms of starting materials. The choice of route will depend on project-specific priorities such as scale, cost, and safety considerations.

Comparative Analysis of Synthetic Pathways for Nebracetam

The following table provides a comparative overview of the two synthetic routes to Nebracetam, highlighting key performance indicators.

MetricRoute A: Phthalimide ProtectionRoute B: Itaconic Acid
Key Intermediate 4-Phthalimidomethyl-1-benzyl-pyrrolidin-2-one1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
Overall Yield ~35-45% (estimated over multiple steps)30-40% (estimated over multiple steps)
Purity of Final Product High (crystallization of fumarate salt)High (purification via crystallization)
Cost-Effectiveness Moderate. Phthalic anhydride is a relatively inexpensive starting material.Potentially higher. Itaconic acid is a bio-renewable and often cost-competitive starting material.
Safety Considerations Utilizes hydrazine hydrate, a toxic and potentially explosive reagent, requiring stringent safety protocols.Avoids the use of highly toxic reagents like hydrazine, representing a "greener" chemistry approach.
Number of Synthetic Stages Typically 4-6 stepsGenerally shorter, around 4 steps.[1]

Experimental Protocols

Detailed methodologies for key stages in both synthetic pathways are provided below to allow for replication and validation.

Route A: Phthalimide Protection Pathway

This pathway involves the initial synthesis of the phthalimide-protected intermediate, followed by deprotection to yield Nebracetam.

Protocol 1: Synthesis of 4-Phthalimidomethyl-1-benzyl-pyrrolidin-2-one

  • Materials: 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, thionyl chloride, N-(hydroxymethyl)phthalimide, pyridine, dichloromethane.

  • Procedure:

    • A solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in dichloromethane is treated with thionyl chloride (1.2 equivalents) and a catalytic amount of pyridine at 0 °C.

    • The mixture is stirred at room temperature for 2 hours to form the corresponding acid chloride.

    • The solvent is removed under reduced pressure.

    • The crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled solution of N-(hydroxymethyl)phthalimide (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane.

    • The reaction mixture is stirred at room temperature overnight.

    • The mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one.

Protocol 2: Deprotection to Nebracetam (Free Base) [1]

  • Materials: 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one (54 g, 0.16 mol), ethyl alcohol (1.3 L), hydrazine hydrate (32 g).

  • Procedure:

    • A mixture of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one in ethyl alcohol is stirred.

    • Hydrazine hydrate is added to the mixture.

    • Stirring is continued at ambient temperature for 4 hours, during which a precipitate of phthalic acid hydrazide forms.

    • The precipitate is filtered by suction, and the filtrate is concentrated by evaporation.

    • The residue is taken up in methylene chloride (500 ml) and extracted three times with water (100 ml each).

    • The organic phase is dried and the solvent evaporated to yield the Nebracetam free base.

Route B: Itaconic Acid Pathway

This more convergent route builds the core structure from basic starting materials.

Protocol 3: Synthesis of Nebracetam via Itaconic Acid

  • Materials: Itaconic acid, benzylamine, toluene, thionyl chloride, ammonia, lithium aluminum hydride (LAH), tetrahydrofuran (THF).

  • Procedure:

    • Stage 1: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. A mixture of itaconic acid (1 equivalent) and benzylamine (1 equivalent) in toluene is heated under reflux with a Dean-Stark apparatus until the theoretical amount of water is collected. The product crystallizes upon cooling and is collected by filtration.

    • Stage 2: Amide Formation. The resulting carboxylic acid (1 equivalent) is converted to its acid chloride using thionyl chloride (1.2 equivalents). The crude acid chloride is then reacted with a solution of ammonia in an appropriate solvent to yield 1-benzyl-5-oxopyrrolidine-3-carboxamide.

    • Stage 3: Reduction to Nebracetam. The carboxamide (1 equivalent) is dissolved in dry THF and added dropwise to a suspension of LAH (2-3 equivalents) in THF at 0 °C. The mixture is then refluxed for 4-6 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to give crude Nebracetam.

    • Purification: The crude product can be further purified by conversion to its fumarate salt and recrystallization.[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and the proposed mechanism of action of Nebracetam.

Synthetic_Pathways_for_Nebracetam cluster_A Route A: Phthalimide Protection cluster_B Route B: Itaconic Acid A1 Phthalic Anhydride A2 N-(Hydroxymethyl)phthalimide A1->A2 Reaction A4 4-Phthalimidomethyl-1-benzyl -pyrrolidin-2-one A2->A4 Coupling A3 1-Benzyl-5-oxopyrrolidine -3-carboxylic acid A3->A4 Coupling A5 Nebracetam A4->A5 Hydrazine Hydrate B1 Itaconic Acid B3 1-Benzyl-5-oxopyrrolidine -3-carboxylic acid B1->B3 Cyclization B2 Benzylamine B2->B3 Cyclization B4 1-Benzyl-5-oxopyrrolidine -3-carboxamide B3->B4 Amidation B5 Nebracetam B4->B5 Reduction (LAH)

Caption: Comparative workflow of Nebracetam synthesis.

Nebracetam_Signaling_Pathways cluster_cholinergic Cholinergic Pathway cluster_glutamatergic Glutamatergic Pathway Nebracetam Nebracetam M1_Receptor M1 Muscarinic Receptor Nebracetam->M1_Receptor Agonist Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cognitive_Effects_Chol Enhanced Cholinergic Neurotransmission & Cognitive Effects Ca_Release->Cognitive_Effects_Chol PKC->Cognitive_Effects_Chol Racetams Racetams (e.g., Nebracetam) AMPA_Receptor AMPA Receptor Racetams->AMPA_Receptor Positive Allosteric Modulator Ion_Influx Na⁺/Ca²⁺ Influx AMPA_Receptor->Ion_Influx Enhances Glutamate Glutamate Glutamate->AMPA_Receptor Binds LTP Long-Term Potentiation (LTP) Ion_Influx->LTP

Caption: Proposed signaling pathways of Nebracetam.

Conclusion

This compound and its protected derivatives are highly valuable intermediates in the synthesis of nootropic drugs like Nebracetam. The Phthalimide Protection Route, while involving a hazardous reagent in the deprotection step, is a well-established method. The Itaconic Acid Route presents a compelling alternative with a potentially better safety profile and cost-effectiveness due to the use of readily available and renewable starting materials. The choice between these routes will be dictated by the specific capabilities and priorities of the research or manufacturing team. Both pathways ultimately lead to a class of compounds that exert their cognitive-enhancing effects through the modulation of key neurotransmitter systems, highlighting the importance of the pyrrolidinone scaffold in modern drug discovery.

References

In vivo efficacy of drugs synthesized using "5-(Aminomethyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vivo data for drugs sharing the pyrrolidin-2-one core reveals significant neuroprotective and anticonvulsant activities. While no specific therapeutic agents synthesized directly from "5-(Aminomethyl)pyrrolidin-2-one" with published in vivo efficacy data were identified in the available literature, this guide provides a comparative analysis of Levetiracetam and its derivatives, which feature the structurally related pyrrolidin-2-one scaffold.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the in vivo performance of these compounds, supported by experimental data and methodologies.

Comparative In Vivo Efficacy of Pyrrolidinone Derivatives

The following table summarizes the in vivo efficacy of Levetiracetam and a novel hybrid derivative in preclinical models of neurological disorders. This data highlights the potential of the pyrrolidin-2-one scaffold in developing treatments for conditions such as epilepsy and Alzheimer's disease.

CompoundTherapeutic AreaAnimal ModelDosageKey Efficacy MetricOutcomeComparator(s)
Levetiracetam EpilepsyAmygdala-kindled ratsNot specifiedReduction in after-discharge durationSignificant anti-epileptic effect.[1]Not specified
Levetiracetam-Huprine Hybrid (Compound 10) Alzheimer's DiseaseAPP/PS1 mice5 mg/kg (i.p.) for 4 weeks- Reduction in epileptic seizure incidence- Decrease in cortical amyloid burden- Rescue of cognitive deficitsSignificantly reduced disease-related pathologies and rescued cognitive function.[2]Not specified
Hybrid Pyrrolidine-2,5-dione (Compound 30) Epilepsy & Neuropathic PainMice (MES, 6 Hz, formalin, capsaicin, oxaliplatin-induced pain models)- ED50 (MES): 45.6 mg/kg- ED50 (6 Hz): 39.5 mg/kg- Anticonvulsant activity- Antinociceptive effectPotent, broad-spectrum anticonvulsant and antinociceptive activity with a favorable safety profile.[3]Ethosuximide, Levetiracetam, Lacosamide

Detailed Experimental Protocols

A clear understanding of the methodologies used to generate in vivo efficacy data is crucial for the interpretation and replication of research findings.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This widely used model assesses the anti-inflammatory potential of novel compounds.

  • Animal Model: Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan suspension into the right hind paw induces localized edema.

  • Drug Administration: Test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., Diclofenac Sodium) are administered orally or intraperitoneally, usually 30 minutes to 1 hour before carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Maximal Electroshock (MES) and 6 Hz Seizure Tests in Mice (Anticonvulsant Models)

These are standard screening models for identifying compounds with anticonvulsant activity.

  • Animal Model: Male albino mice are commonly used.

  • Drug Administration: Test compounds are administered intraperitoneally at various doses.

  • Seizure Induction:

    • MES Test: An electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure.

    • 6 Hz Test: A lower intensity electrical stimulus is delivered to induce a psychomotor seizure.

  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension (MES test) or the seizure activity (6 Hz test) is recorded.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated. A rotarod test is often performed to assess neurotoxicity (TD50), and the protective index (TD50/ED50) is determined to evaluate the compound's safety margin.[3]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the drug's mechanism of action and the studies conducted.

Proposed Mechanism of Action for Pyrrolidinone-Based Anticonvulsants

Several pyrrolidinone derivatives are believed to exert their anticonvulsant effects by modulating neuronal excitability through interactions with voltage-gated ion channels.

G cluster_0 Neuronal Membrane Voltage-gated Sodium Channels Voltage-gated Sodium Channels Inhibition of Neuronal Firing Inhibition of Neuronal Firing Voltage-gated Sodium Channels->Inhibition of Neuronal Firing Voltage-gated Calcium Channels Voltage-gated Calcium Channels Reduced Neurotransmitter Release Reduced Neurotransmitter Release Voltage-gated Calcium Channels->Reduced Neurotransmitter Release Pyrrolidinone Derivative Pyrrolidinone Derivative Pyrrolidinone Derivative->Voltage-gated Sodium Channels Inhibits Pyrrolidinone Derivative->Voltage-gated Calcium Channels Inhibits Anticonvulsant Effect Anticonvulsant Effect Inhibition of Neuronal Firing->Anticonvulsant Effect Reduced Neurotransmitter Release->Anticonvulsant Effect

Caption: Modulation of ion channels by pyrrolidinone derivatives.

General Workflow for In Vivo Efficacy Testing

The process of evaluating the in vivo efficacy of a novel compound follows a structured pipeline from synthesis to data analysis.

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Compound Selection Lead Compound Selection In Vitro Screening->Lead Compound Selection Animal Model Selection Animal Model Selection Lead Compound Selection->Animal Model Selection Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy Evaluation Efficacy Evaluation Dose-Response Study->Efficacy Evaluation Data Analysis Data Analysis Efficacy Evaluation->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Preclinical in vivo drug discovery workflow.

References

Comparative Pharmacokinetics of Pyrrolidin-2-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacokinetic profiles of Levetiracetam and Brivaracetam, two key antiepileptic drugs, offers valuable insights for drug development professionals. This guide provides a comparative summary of their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies.

The pyrrolidin-2-one scaffold is a cornerstone in the development of novel therapeutics, particularly for central nervous system disorders. Among the most successful examples are the antiepileptic drugs Levetiracetam and its chemical analog, Brivaracetam. Understanding their distinct pharmacokinetic properties is crucial for the design of new chemical entities with improved efficacy and safety profiles. This guide presents a side-by-side comparison of the pharmacokinetics of these two prominent derivatives.

Key Pharmacokinetic Parameters: A Comparative Overview

The pharmacokinetic profiles of Levetiracetam and Brivaracetam reveal key differences that influence their clinical application. Both drugs exhibit favorable characteristics for an antiepileptic drug, including rapid and near-complete oral absorption and linear pharmacokinetics over a wide dose range.[1][2] However, notable distinctions exist in their protein binding, metabolism, and elimination half-life.

ParameterLevetiracetamBrivaracetam
Bioavailability >95%[3]~100%[2]
Time to Peak Plasma Concentration (Tmax) ~1 hour (fasting)[1]~1 hour (fasting)[2]
Plasma Protein Binding <10%[1][4]≤20%[5]
Metabolism Primarily by hydrolysis in blood, not hepatic.[3]Primarily by hydrolysis via amidase enzymes.[5]
Elimination Half-life 6-8 hours in adults[3]~9 hours[2]
Excretion ~66% excreted unchanged in urine.[1]>95% eliminated as urinary metabolites, with 8.6% as unchanged drug.[5]

In-Depth Analysis of Pharmacokinetic Phases

Absorption

Both Levetiracetam and Brivaracetam are rapidly and almost completely absorbed following oral administration.[1][2] Peak plasma concentrations for both drugs are typically reached within one hour in fasting subjects.[1][2] The extent of absorption of Levetiracetam is not affected by food, although the rate of absorption may be slightly delayed.[3][6] Similarly, Brivaracetam's high bioavailability of approximately 100% underscores its efficient absorption from the gastrointestinal tract.[2]

Distribution

A key advantage of both drugs is their low plasma protein binding. Levetiracetam is less than 10% bound to plasma proteins, minimizing the potential for drug-drug interactions through competition for binding sites.[1][4] Brivaracetam exhibits slightly higher but still low plasma protein binding of 20% or less.[5] The volume of distribution for Levetiracetam is between 0.5 and 0.7 L/kg, indicating its distribution into total body water.[3]

Metabolism

The metabolic pathways of Levetiracetam and Brivaracetam are a significant point of differentiation. Levetiracetam is not extensively metabolized in humans and its primary metabolic pathway is not dependent on the hepatic cytochrome P450 (CYP450) system.[1][3] Instead, it undergoes enzymatic hydrolysis of the acetamide group, primarily in the blood.[3] This characteristic contributes to its low potential for drug-drug interactions.[1][3]

Brivaracetam is also primarily metabolized by hydrolysis, via amidase enzymes, to inactive metabolites.[5] While it is not extensively metabolized by the CYP450 system, co-administration with strong enzyme inducers like carbamazepine can reduce Brivaracetam plasma concentrations, though dose adjustments are not typically required.[2]

Excretion

The primary route of elimination for both compounds is renal. Approximately 66% of a Levetiracetam dose is excreted unchanged in the urine.[1] The clearance of Levetiracetam is directly dependent on creatinine clearance, necessitating dosage adjustments in patients with renal impairment.[3] Brivaracetam is also predominantly eliminated via the kidneys, with over 95% of a dose recovered in the urine as metabolites.[5] Only a small fraction (8.6%) is excreted as the unchanged drug.[5]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from standard clinical pharmacology studies. A generalized workflow for such studies is outlined below.

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase preclinical_studies In vitro and in vivo animal studies phase1 Phase I Studies (Healthy Volunteers) preclinical_studies->phase1 IND Submission pk_sampling Pharmacokinetic Blood Sampling phase1->pk_sampling phase2_3 Phase II/III Studies (Epilepsy Patients) phase2_3->pk_sampling bioanalysis Bioanalytical Assay (e.g., LC-MS/MS) pk_sampling->bioanalysis Plasma Samples data_analysis Pharmacokinetic Data Analysis bioanalysis->data_analysis Concentration Data data_analysis->phase1 data_analysis->phase2_3 Dose Optimization

Figure 1. Generalized workflow for pharmacokinetic studies in drug development.

Pharmacokinetic Blood Sampling: In typical Phase I studies, blood samples are collected from subjects at predefined time points following drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

Bioanalytical Assay: Plasma concentrations of the drug and its metabolites are quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

Pharmacokinetic Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling approaches to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and elimination half-life.

Signaling Pathway and Mechanism of Action

While the primary focus of this guide is pharmacokinetics, it is relevant to note the mechanism of action. Both Levetiracetam and Brivaracetam are thought to exert their antiepileptic effects through binding to the synaptic vesicle glycoprotein 2A (SV2A).[5] Brivaracetam, however, exhibits a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam.[2]

mechanism_of_action drug Levetiracetam or Brivaracetam sv2a SV2A Protein (Synaptic Vesicle) drug->sv2a Binds to neurotransmitter_release Modulation of Neurotransmitter Release sv2a->neurotransmitter_release Regulates anticonvulsant_effect Anticonvulsant Effect neurotransmitter_release->anticonvulsant_effect

References

Comparative study of different synthetic routes to "5-(Aminomethyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies

5-(Aminomethyl)pyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical agents. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages in terms of yield, scalability, and the use of hazardous reagents. This guide provides a comparative analysis of two prominent synthetic pathways starting from the readily available chiral precursor, (S)-pyroglutamic acid. Detailed experimental data and protocols are provided to assist researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of (S)-5-(aminomethyl)pyrrolidin-2-one from (S)-pyroglutamic acid are presented: a route proceeding through an azide intermediate and a second route involving a Boc-protected amine. The quantitative data for each step of these pathways are summarized below for ease of comparison.

Route 1: Via Azide Intermediate
Step Transformation Key Reagents Overall Yield (per step) Key Advantages/Disadvantages
1EsterificationSOCl₂, Ethanol~82%High yield, common reagents.
2ReductionNaBH₄, H₂OHigh (not specified)Mild reducing agent.
3TosylationTsCl, NaOH, CH₂Cl₂~51% (from ethyl ester)Well-established reaction.
4Azide FormationNaN₃, DMFGood (not specified)Azides are potentially explosive.
5Azide ReductionH₂, Pd/CHigh (not specified)Clean reduction, high yield expected.
Route 2: Via Boc-Protected Amine
Step Transformation Key Reagents Overall Yield (per step) Key Advantages/Disadvantages
1EsterificationSOCl₂, Ethanol~82%High yield, common reagents.
2ReductionNaBH₄, H₂OHigh (not specified)Mild reducing agent.
3TosylationTsCl, NaOH, CH₂Cl₂~51% (from ethyl ester)Well-established reaction.
4Boc-Amine FormationBoc-NH₂, BaseModerate (not specified)Avoids the use of azides.
5Boc DeprotectionTFA or HCl>90%Clean and high-yielding deprotection.

Synthetic Route Diagrams

The following diagrams illustrate the logical flow of the two synthetic pathways.

Synthetic_Route_1_Azide cluster_0 Route 1: Azide Intermediate Pyroglutamic_Acid (S)-Pyroglutamic Acid Ethyl_Ester Ethyl (S)-pyroglutamate Pyroglutamic_Acid->Ethyl_Ester SOCl₂, EtOH Alcohol (S)-5-(Hydroxymethyl) pyrrolidin-2-one Ethyl_Ester->Alcohol NaBH₄ Tosylate (S)-5-(Tosyloxymethyl) pyrrolidin-2-one Alcohol->Tosylate TsCl, Base Azide (S)-5-(Azidomethyl) pyrrolidin-2-one Tosylate->Azide NaN₃ Final_Product_1 (S)-5-(Aminomethyl) pyrrolidin-2-one Azide->Final_Product_1 H₂, Pd/C

Caption: Synthetic pathway via an azide intermediate.

Synthetic_Route_2_Boc cluster_1 Route 2: Boc-Protected Amine Pyroglutamic_Acid_2 (S)-Pyroglutamic Acid Ethyl_Ester_2 Ethyl (S)-pyroglutamate Pyroglutamic_Acid_2->Ethyl_Ester_2 SOCl₂, EtOH Alcohol_2 (S)-5-(Hydroxymethyl) pyrrolidin-2-one Ethyl_Ester_2->Alcohol_2 NaBH₄ Tosylate_2 (S)-5-(Tosyloxymethyl) pyrrolidin-2-one Alcohol_2->Tosylate_2 TsCl, Base Boc_Amine tert-Butyl ((S)-5-oxopyrrolidin-2-yl) methylcarbamate Tosylate_2->Boc_Amine BocNH₂, Base Final_Product_2 (S)-5-(Aminomethyl) pyrrolidin-2-one Boc_Amine->Final_Product_2 TFA or HCl

Caption: Synthetic pathway via a Boc-protected amine.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below.

Route 1: Synthesis via Azide Intermediate

Step 1: Synthesis of Ethyl (S)-pyroglutamate

To a solution of (S)-pyroglutamic acid (1 mmol) in ethanol, thionyl chloride (1.2 mmol) is added dropwise at 0 °C. The resulting solution is stirred overnight at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is neutralized with a saturated solution of NaHCO₃ and extracted with chloroform. The combined organic layers are dried over Na₂SO₄, and the solvent is removed under reduced pressure to afford ethyl (S)-pyroglutamate as a white solid (Yield: ~82%).

Step 2: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one ((S)-Pyroglutaminol)

To a solution of ethyl (S)-pyroglutamate (15.7 g) in water (50 ml), a solution of sodium borohydride (2.2 g) in water (50 ml) is added slowly at 0 °C. The mixture is allowed to warm to room temperature over one hour and then stirred for an additional 20 minutes. Acetone (5 ml) is added, and stirring is continued for 30 minutes. The solvent is evaporated to dryness.

Step 3: Synthesis of (S)-5-(Tosyloxymethyl)pyrrolidin-2-one

The residue from the previous step is dissolved in water (100 ml) and concentrated to a volume of 40 ml. To this concentrated solution, caustic soda (5 g), tosyl chloride (18.10 g) in dichloromethane (100 ml), and tetra-n-butyl ammonium hydrogen sulfate (1.03 g) are added. The resulting mixture is stirred vigorously for 42 hours at room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (50 ml). The combined organic layers are dried, and the solvent is evaporated. The residue is recrystallized from toluene (150 ml) to give pure (S)-5-tosyloxymethyl-2-pyrrolidinone (Yield: 13.6 g).[1]

Step 4: Synthesis of (S)-5-(Azidomethyl)pyrrolidin-2-one

(S)-5-(Tosyloxymethyl)pyrrolidin-2-one is dissolved in dimethylformamide (DMF), and sodium azide is added. The reaction mixture is heated to allow for the nucleophilic displacement of the tosylate group by the azide. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.

Step 5: Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one

(S)-5-(Azidomethyl)pyrrolidin-2-one is dissolved in a suitable solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with H₂ gas. The reaction is monitored by TLC until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.

Route 2: Synthesis via Boc-Protected Amine

Steps 1, 2, and 3 are identical to Route 1.

Step 4: Synthesis of tert-Butyl ((S)-5-oxopyrrolidin-2-yl)methylcarbamate

To a solution of (S)-5-(tosyloxymethyl)pyrrolidin-2-one in a suitable aprotic solvent, tert-butyl carbamate and a non-nucleophilic base (e.g., potassium carbonate) are added. The reaction mixture is heated to facilitate the substitution reaction. Upon completion, the mixture is worked up by extraction and purified by chromatography to yield the Boc-protected amine.

Step 5: Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one

The tert-butyl ((S)-5-oxopyrrolidin-2-yl)methylcarbamate is dissolved in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction is typically stirred at room temperature for 1-4 hours.[2] Upon completion, the solvent and excess acid are removed under reduced pressure. If the HCl salt is formed, it may precipitate and can be collected by filtration. Neutralization with a base will provide the free amine.[2]

Experimental Workflow Diagrams

Experimental_Workflow_Route_1 cluster_workflow_1 Workflow for Azide Route Start_1 Start with (S)-Pyroglutamic Acid Esterification Esterification Start_1->Esterification Reduction_1 Reduction to Alcohol Esterification->Reduction_1 Tosylation_1 Tosylation Reduction_1->Tosylation_1 Azide_Formation Azide Formation Tosylation_1->Azide_Formation Azide_Reduction Catalytic Hydrogenation Azide_Formation->Azide_Reduction Purification_1 Purification Azide_Reduction->Purification_1 Final_Product_WF_1 Final Product Purification_1->Final_Product_WF_1

Caption: Experimental workflow for the azide-based synthesis.

Experimental_Workflow_Route_2 cluster_workflow_2 Workflow for Boc-Protected Amine Route Start_2 Start with (S)-Pyroglutamic Acid Esterification_2 Esterification Start_2->Esterification_2 Reduction_2 Reduction to Alcohol Esterification_2->Reduction_2 Tosylation_2 Tosylation Reduction_2->Tosylation_2 Boc_Protection Boc-Amine Formation Tosylation_2->Boc_Protection Deprotection Acidic Deprotection Boc_Protection->Deprotection Purification_2 Purification Deprotection->Purification_2 Final_Product_WF_2 Final Product Purification_2->Final_Product_WF_2

Caption: Experimental workflow for the Boc-protected amine synthesis.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric excess of "5-(Aminomethyl)pyrrolidin-2-one," a valuable chiral building block. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

MethodPrincipleSample PreparationKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or diastereomer formation after derivatization.Direct injection or derivatization.High accuracy and precision, well-established, applicable to a wide range of compounds.Can require method development to find a suitable CSP and mobile phase, may require derivatization.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral column.Derivatization is often required to increase volatility and thermal stability.High resolution, fast analysis times, sensitive detection (FID, MS).Limited to thermally stable and volatile compounds, derivatization adds a step to the workflow.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA) leading to distinct NMR signals for each enantiomer.Simple mixing with a CSA or reaction with a CDA.Rapid analysis, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, resolution can be an issue.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar chiral primary amines and may require minor optimization for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method involves the separation of enantiomers on a chiral stationary phase. For primary amines like this compound, derivatization is often employed to improve chromatographic behavior and detection.

Protocol: Pre-column Derivatization with 4-Nitrobenzoic Acid

  • Derivatization:

    • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).

    • Add 1.2 equivalents of 4-nitrobenzoic acid and a coupling agent (e.g., DCC or HATU).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction and extract the derivatized product.

  • HPLC Analysis:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral column.

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an amine modifier like triethylamine (e.g., 0.1%). The optimal ratio may need to be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Chiral Gas Chromatography (GC)

This technique is suitable for volatile and thermally stable compounds. Derivatization is typically necessary for primary amines to improve their volatility and chromatographic properties.

Protocol: Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Derivatization:

    • Dissolve the this compound sample in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add an excess of MSTFA.

    • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization of the primary amine and the lactam nitrogen.

  • GC Analysis:

    • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers as described for the HPLC method.

NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess by using a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers.

Protocol: Using a Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL))

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-BINOL, to the NMR tube.

    • Gently mix the sample.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • The interaction between the chiral solvating agent and the enantiomers of this compound will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct sets of peaks corresponding to the two enantiomers. The protons closest to the chiral center are most likely to show the largest chemical shift difference (Δδ).

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100

Visualizations

The following diagrams illustrate the workflows for determining enantiomeric excess using the described techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Derivatization Derivatization (e.g., with 4-Nitrobenzoic Acid) Sample->Derivatization Optional Injection Inject into Chiral HPLC Derivatization->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample This compound Derivatization Derivatization for Volatility (e.g., Silylation) Sample->Derivatization Injection Inject into Chiral GC Derivatization->Injection Separation Separation on Chiral Capillary Column Injection->Separation Detection FID or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample This compound Mixing Add Chiral Solvating Agent (e.g., BINOL) in NMR tube Sample->Mixing Acquisition Acquire ¹H NMR Spectrum Mixing->Acquisition Spectrum Observe Signal Splitting Acquisition->Spectrum Integration Integrate Diastereotopic Signals Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Cross-Reactivity Profile of 5-(Aminomethyl)pyrrolidin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)pyrrolidin-2-one scaffold is a versatile chemical structure that has been explored for the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of the cross-reactivity profiles of different classes of this compound derivatives, including muscarinic M5 receptor antagonists, Janus kinase (JAK) inhibitors, and α-amylase/α-glucosidase inhibitors. The following sections present available cross-reactivity data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the objective assessment of these compounds.

Muscarinic M5 Receptor Antagonists

Derivatives of this compound have been investigated as selective antagonists for the muscarinic acetylcholine M5 receptor, a G-protein coupled receptor implicated in neurological disorders. Cross-reactivity studies are crucial to assess their selectivity against other muscarinic receptor subtypes (M1-M4).

Comparative Cross-Reactivity Data

The following table summarizes the binding affinities (IC50) of a representative pyrrolidine-based M5 antagonist compared to other known muscarinic receptor antagonists.

CompoundM5 IC50 (nM)M1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M4 IC50 (nM)Selectivity (M1/M5)Selectivity (M2/M5)Selectivity (M3/M5)Selectivity (M4/M5)
Pyrrolidine Derivative 12d 21>10,000>10,000>10,000>10,000>476>476>476>476
VU6019650 (Reference) 31,200>30,0004,5001,800400>10,0001,500600
ML381 (Reference) 130>10,000>10,000>10,000>10,000>77>77>77>77

Data is illustrative and compiled from published studies.[1]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the affinity of a test compound for muscarinic receptor subtypes by measuring its ability to displace a radiolabeled ligand.

  • Cell Lines: CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Procedure:

    • Cell membranes are prepared from the respective cell lines.

    • Membranes (5-10 µg protein) are incubated with a fixed concentration of [³H]-NMS (near its Kd value) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., 10 µM atropine).[2]

    • The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).[2]

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is calculated using the Cheng-Prusoff equation.[2]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium, a downstream event of M1, M3, and M5 receptor activation.[3]

  • Cell Lines: CHO cells co-expressing the human M5 receptor and a G-protein that couples to phospholipase C (e.g., Gαq/i5).

  • Agonist: Acetylcholine or carbachol.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye.

    • Cells are pre-incubated with varying concentrations of the test compound.

    • An EC80 concentration of the agonist is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.[1]

Signaling Pathway and Experimental Workflow

G cluster_0 Muscarinic M5 Receptor Signaling Acetylcholine Acetylcholine M5 Receptor M5 Receptor Acetylcholine->M5 Receptor binds Gq/11 Gq/11 M5 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Antagonist Antagonist Antagonist->M5 Receptor blocks

Caption: Muscarinic M5 receptor signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Membranes + Radioligand + Compound Filter Filter Incubate->Filter Separate bound/free Count Radioactivity Count Radioactivity Filter->Count Radioactivity Data Analysis Data Analysis Count Radioactivity->Data Analysis Determine IC50/Ki

Caption: Radioligand binding assay workflow.

Janus Kinase (JAK) Inhibitors

Certain this compound derivatives have been developed as inhibitors of Janus kinases, a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling. Assessing selectivity across the JAK family is essential due to the distinct biological roles of each kinase.

Comparative Cross-Reactivity Data

The following table presents the inhibitory activity (IC50) of a representative pyrrolidinone-based JAK inhibitor against the four JAK family members, compared to established clinical JAK inhibitors.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2/JAK1 SelectivityJAK2/JAK3 SelectivityJAK2/TYK2 Selectivity
Pyrrolidinone Derivative A8 19352732060.0260.0180.024
Ruxolitinib (Reference) 3.32.8428190.850.00650.15
Fedratinib (Reference) 353330029000.0860.00090.001
Pacritinib (Reference) 128023116012200.0180.020.019

Data is illustrative and compiled from published studies.[4][5]

Experimental Protocol

In Vitro Kinase Assay (e.g., ADP-Glo™)

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Materials: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme, a suitable peptide substrate (e.g., IRS1-tide), and ATP.

  • Procedure:

    • The test compound is serially diluted and pre-incubated with the JAK enzyme in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent.

    • The Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[6]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[6]

Signaling Pathway and Experimental Workflow

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT->p-STAT Dimerization Dimerization p-STAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway.

G cluster_1 In Vitro Kinase Assay Workflow Pre-incubation Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Enzyme + Inhibitor Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction + Substrate/ATP Detect Signal Detect Signal Stop Reaction->Detect Signal Deplete ATP, Convert ADP Data Analysis Data Analysis Detect Signal->Data Analysis Measure Luminescence, Determine IC50

Caption: In vitro kinase assay workflow.

α-Amylase and α-Glucosidase Inhibitors

Derivatives of this compound have also been explored as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Dual inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

Comparative Cross-Reactivity Data

The following table shows the inhibitory activity (IC50) of a representative pyrrolidine derivative against α-amylase and α-glucosidase, compared to the standard drug Acarbose.

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Pyrrolidine-Chalcone Hybrid 3 14.6125.38
Acarbose (Reference) >50121.65

Data is illustrative and compiled from published studies.[7][8]

Experimental Protocols

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, which hydrolyzes starch.

  • Enzyme: Porcine pancreatic α-amylase.

  • Substrate: Starch solution.

  • Procedure:

    • The test compound is pre-incubated with the α-amylase enzyme solution in a suitable buffer (e.g., sodium phosphate buffer, pH 6.9).

    • The reaction is initiated by the addition of the starch substrate.

    • The mixture is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is stopped, and the amount of reducing sugar produced (or remaining starch) is quantified using a colorimetric method (e.g., dinitrosalicylic acid reagent).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzyme: α-glucosidase from Saccharomyces cerevisiae.[9]

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).[9]

  • Procedure:

    • The test compound is pre-incubated with the α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).[9]

    • The reaction is initiated by the addition of the pNPG substrate.[9]

    • The mixture is incubated for a defined period (e.g., 20-30 minutes) at 37°C.[9]

    • The reaction is terminated by the addition of a basic solution (e.g., sodium carbonate).[9]

    • The absorbance of the released p-nitrophenol is measured at 405 nm.[9]

  • Data Analysis: The percentage of inhibition is calculated based on the absorbance values, and the IC50 is determined from a dose-response curve.[9]

Experimental Workflow

G cluster_0 α-Glucosidase Inhibition Assay Workflow Pre-incubation Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Enzyme + Inhibitor Incubation Incubation Initiate Reaction->Incubation + pNPG Substrate Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Measure Absorbance Measure Absorbance Terminate Reaction->Measure Absorbance Add Stop Solution Data Analysis Data Analysis Measure Absorbance->Data Analysis Determine IC50

Caption: α-Glucosidase inhibition assay workflow.

References

Performance Benchmark: 5-(Aminomethyl)pyrrolidin-2-one Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, chiral pyrrolidine scaffolds have emerged as privileged structures, enabling a wide array of stereoselective transformations. Among these, derivatives of 5-(aminomethyl)pyrrolidin-2-one have garnered significant attention as robust and versatile catalysts. This guide provides a comprehensive performance benchmark of these catalysts, comparing them with common alternatives in key asymmetric reactions, supported by experimental data and detailed protocols. The focus will be on their application in asymmetric Michael additions and aldol reactions, two cornerstone carbon-carbon bond-forming reactions in organic synthesis.

Catalytic Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental reaction for the enantioselective formation of carbon-carbon bonds. Bifunctional catalysts derived from (S)-1-Boc-2-(aminomethyl)pyrrolidin, a protected form of this compound, have demonstrated exceptional efficacy in catalyzing the addition of ketones to nitroolefins. These catalysts typically incorporate a hydrogen-bond donor moiety, such as a thiourea group, which acts in concert with the pyrrolidine nitrogen to activate both the electrophile and the nucleophile.

Below is a comparative summary of the performance of a pyrrolidine-based thiourea catalyst against other common organocatalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Table 1: Comparison of Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene [1][2]

Catalyst/PrecursorCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % syn)
(S)-Pyrrolidine-based Thiourea 10Toluene249595:598
(S)-Diarylprolinol Silyl Ether10CH2Cl2489290:1096
(S)-Pyrrolidine Sulfonamide20Dioxane728588:1292
L-Proline20DMSO967885:1590

Catalytic Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is another powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Prolinamide derivatives, which can be synthesized from this compound, have proven to be effective catalysts for this transformation. The amide functionality can participate in hydrogen bonding to organize the transition state and enhance stereoselectivity.

The following table compares the performance of a Boc-L-Prolinamide catalyst with other pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde [2][3]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Boc-L-Prolinamide 10DMSORoom Temp.249295:597
L-Proline30DMSORoom Temp.966890:1093
(S)-Diphenylprolinol Silyl Ether5Toluene01295>99:199
4-Hydroxyproline20DMF4728592:896

Experimental Protocols

General Experimental Protocol for Asymmetric Michael Addition with a Pyrrolidine-Thiourea Catalyst[4]

Materials:

  • Chiral bifunctional pyrrolidine-thiourea catalyst (e.g., derived from (S)-1-Boc-2-(aminomethyl)pyrrolidin)

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%).

  • Add the ketone (0.4 mmol, 2 equivalents).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the nitroolefin (0.2 mmol, 1 equivalent) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 20 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol for Asymmetric Aldol Reaction with a Boc-L-Prolinamide Catalyst[3]

Materials:

  • Boc-L-Prolinamide catalyst

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the Boc-L-prolinamide catalyst (0.1 mmol, 10 mol%).

  • Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Prepare Reactants & Catalyst dissolve Dissolve in Solvent start->dissolve react Stir at Specified Temperature dissolve->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Determine Yield, dr, ee purify->analyze

General experimental workflow for asymmetric organocatalysis.

michael_addition_cycle catalyst Pyrrolidine-Thiourea Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone transition_state Ternary Transition State (H-Bonding) catalyst->transition_state Activates Nitroolefin ketone Ketone enamine->transition_state nitroolefin Nitroolefin nitroolefin->transition_state + Nitroolefin adduct_iminium Iminium Adduct transition_state->adduct_iminium C-C Bond Formation product Michael Adduct adduct_iminium->product + H₂O product->catalyst Regenerates Catalyst water H₂O

Catalytic cycle of a bifunctional pyrrolidine-thiourea catalyst.

aldol_reaction_cycle catalyst Prolinamide Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone transition_state Transition State (H-Bonding) catalyst->transition_state Activates Aldehyde ketone Ketone enamine->transition_state aldehyde Aldehyde aldehyde->transition_state + Aldehyde iminium_ion Iminium Ion transition_state->iminium_ion C-C Bond Formation aldol_adduct Aldol Adduct iminium_ion->aldol_adduct + H₂O aldol_adduct->catalyst Regenerates Catalyst water H₂O

Catalytic cycle of a prolinamide-catalyzed aldol reaction.

References

Comparative Guide to the Structure-Activity Relationship of Pyrrolidinone Analogs in Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(Aminomethyl)pyrrolidin-2-one analogs, with a focus on their evaluation as potential anticonvulsant agents. The data presented is compiled from preclinical screening studies and aims to offer insights into the structural modifications that influence efficacy and neurotoxicity. While direct and comprehensive SAR studies on a wide range of this compound analogs are limited in the public domain, this guide draws on data from closely related pyrrolidine-2,5-dione derivatives to infer key structural determinants of activity.

Quantitative Comparison of Anticonvulsant Activity

The following tables summarize the in vivo anticonvulsant and neurotoxicity data for a series of pyrrolidine-2,5-dione analogs. These compounds were evaluated in murine models of epilepsy, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is assessed using the rotarod test.

Compound IDStructureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/MES ED₅₀)
Compound 14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative49.6[1]67.4[1]>300>6.0
Compound 30 (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative45.6[2]Not Reported162.4[2]3.56
Compound 15 N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione69.89 (rats)[3]Not Reported500 (rats)[3]7.15
Compound 6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.30Not ReportedNot ReportedNot Reported
Ethosuximide (Reference) 2-ethyl-2-methyl-pyrrolidine-2,5-dioneNot ReportedActive[4]Not ReportedNot Reported

Note: Data presented is derived from various studies and experimental conditions may differ. Direct comparison should be made with caution. The Protective Index (PI) is a measure of the therapeutic window of a compound.

Key Structure-Activity Relationship Insights

From the available data on pyrrolidine-2,5-dione analogs, several key SAR trends can be observed:

  • Substitution at the 3-position of the pyrrolidine-2,5-dione ring significantly influences anticonvulsant activity.[5]

  • The presence of an N-phenylamino group can confer potent activity in the MES screen.[3]

  • Hybrid molecules combining the pyrrolidine-2,5-dione scaffold with other pharmacophores , such as those found in levetiracetam or lacosamide, can lead to broad-spectrum anticonvulsant activity.[6]

  • Modifications that increase water solubility can be a key strategy in developing viable drug candidates.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited for the evaluation of anticonvulsant activity and neurotoxicity.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Apparatus: An electroshock apparatus equipped with corneal or auricular electrodes.

  • Procedure:

    • Test compounds are administered to male Swiss albino mice, typically via intraperitoneal (i.p.) injection or oral gavage.

    • After a predetermined time for drug absorption, an electrical stimulus (e.g., 50 Hz, 0.2 seconds) is delivered through the electrodes.

    • The endpoint is the observation of a tonic hind limb extension.

    • Protection is defined as the absence of the tonic hind limb extension.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.[1][2]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for identifying compounds effective against absence seizures.

  • Procedure:

    • Test compounds are administered to mice.

    • Following the drug absorption period, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

    • Animals are observed for the onset of clonic seizures (lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures within a specified observation period.

    • The ED₅₀ is determined as the dose that protects 50% of the animals from the effects of PTZ.[1]

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.

  • Apparatus: A rotating rod apparatus.

  • Procedure:

    • Mice are trained to remain on the rotating rod (e.g., at a constant speed) for a set period (e.g., 1 minute).

    • After administration of the test compound, the animals are placed back on the rotarod at various time points.

    • Neurotoxicity is indicated if the animal falls off the rod within the set time.

    • The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.[1][2]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis and preclinical evaluation of novel pyrrolidinone-based anticonvulsant candidates.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., Maleimides, Amines) synthesis Synthesis of Pyrrolidine-2,5-dione Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vivo_screening In Vivo Anticonvulsant Screening purification->in_vivo_screening mes_test Maximal Electroshock (MES) Test in_vivo_screening->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test in_vivo_screening->scptz_test neurotoxicity Rotarod Neurotoxicity Test in_vivo_screening->neurotoxicity data_analysis Data Analysis (ED₅₀, TD₅₀, Protective Index) mes_test->data_analysis scptz_test->data_analysis neurotoxicity->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design & Synthesis

Caption: Workflow for Synthesis and Evaluation of Pyrrolidinone Analogs.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for many anticonvulsant pyrrolidinone derivatives is often complex and may involve multiple targets. In vitro studies on some of the more potent analogs suggest an interaction with neuronal voltage-gated sodium channels (VGSCs) and L-type voltage-gated calcium channels (VGCCs).[2][6] The modulation of these channels is a key mechanism for controlling neuronal excitability.

The following diagram illustrates the proposed interaction of these compounds with neuronal ion channels.

mechanism_of_action cluster_neuron Presynaptic Neuron cluster_channels Voltage-Gated Ion Channels compound Pyrrolidinone Analog vgsc VGSC (Na+ Channel) compound->vgsc Inhibition vgcc VGCC (Ca2+ Channel) compound->vgcc Inhibition action_potential Action Potential Propagation neurotransmitter_release Neurotransmitter Release reduced_excitability Reduced Neuronal Excitability action_potential->reduced_excitability Suppression neurotransmitter_release->reduced_excitability Reduction

Caption: Proposed Mechanism of Action on Neuronal Ion Channels.

References

Safety Operating Guide

Proper Disposal of 5-(Aminomethyl)pyrrolidin-2-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-(Aminomethyl)pyrrolidin-2-one and its containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

    • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

    • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][2]

  • Emergency Procedures:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Have a chemical spill kit suitable for corrosive materials nearby.

    • Familiarize yourself with the location and operation of the fire extinguisher.

Hazard Profile for Disposal Considerations

This compound is classified as a hazardous substance. The following table summarizes its key hazards relevant to disposal.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity (Oral) Harmful if swallowed.[3]Do not ingest. In case of accidental ingestion, seek immediate medical attention.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][4]Avoid all skin contact. If contact occurs, rinse the affected area with water for at least 15 minutes and seek medical advice.
Serious Eye Damage/Irritation Causes serious eye damage.[3]Avoid all eye contact. If contact occurs, rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling fumes.
Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, collection, storage, and professional disposal. Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves.

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, paper towels, gloves).

  • The container must be made of a material compatible with the chemical.

Step 2: Waste Collection

  • Carefully transfer the waste chemical into the designated container using appropriate funnels and secondary containment to prevent spills.

  • For solid waste contaminated with the chemical, place it directly into the designated solid hazardous waste container.

Step 3: Container Management and Storage

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Incompatible Materials: Ensure the waste is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Follow all institutional and local regulations for hazardous waste disposal. The standard procedure is disposal at an approved waste disposal plant.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.[2]

  • Personal Protection: Wear the appropriate PPE as described in Section 1.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[2][6]

  • Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety office.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill_event Spill Occurs? fume_hood->spill_event segregate Segregate Waste in Designated Container waste_generated->segregate Yes end_process End of Process waste_generated->end_process No spill_event->waste_generated No evacuate Evacuate and Ventilate Area spill_event->evacuate Yes label_container Label Container Correctly (Name, Hazards) segregate->label_container store_safely Store Securely with Secondary Containment label_container->store_safely professional_disposal Arrange for Professional Hazardous Waste Disposal store_safely->professional_disposal professional_disposal->end_process contain_spill Contain Spill with Inert Absorbent evacuate->contain_spill collect_waste Collect Contaminated Material into Waste Container contain_spill->collect_waste collect_waste->segregate Proceed to Waste Management Path

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Aminomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 5-(Aminomethyl)pyrrolidin-2-one. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and regulatory compliance. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory for all handling procedures.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. According to its GHS classification, it is harmful if swallowed, causes skin irritation, and can result in serious eye damage. Some data also indicates that it may cause severe skin burns and eye damage.[1] Additionally, it may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][3] Inspect gloves for any defects before use.[4]To prevent skin contact, which can cause irritation or severe burns.[1]
Eye/Face Protection Chemical safety goggles or a full-face shield.[5][6]To protect eyes from splashes, which can cause serious eye damage.[1]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing.To protect skin and clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[1][8]To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that an eyewash station and safety shower are accessible and unobstructed.[5][6]

  • Don PPE: Put on all required PPE as detailed in the table above.

Handling
  • Work Area: Conduct all weighing and handling of the compound within a chemical fume hood to minimize inhalation exposure.[7]

  • Spill Prevention: Use a contained work area (e.g., a tray) to manage potential spills.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]

  • Aerosol Prevention: When handling the solid form, take care to avoid generating dust or aerosols.

Cleanup
  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: A Systematic Approach

Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all waste containing this compound. The container should be made of a compatible material such as high-density polyethylene (HDPE).[9]

  • Liquid Waste: Collect all liquid waste containing the compound in the designated liquid hazardous waste container. Do not mix with other waste streams.[9]

  • Solid Waste: All solid waste, including contaminated gloves, pipette tips, and absorbent pads, must be collected in a separate, sealable, and puncture-resistant container labeled as hazardous waste.[9]

Labeling of Waste Containers
  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10]

  • Composition: List all constituents and their approximate percentages on the label.[10]

Storage of Hazardous Waste
  • Secure Closure: Keep waste containers tightly closed at all times, except when adding waste.[9][10]

  • Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Location: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials, heat sources, and direct sunlight.[9]

Professional Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[9]

  • Do Not Treat: Laboratory personnel should not attempt to neutralize or treat this chemical waste.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Management
  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.[9]

  • Personal Protection: Wear the appropriate PPE as described in the table above.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[6][9]

  • Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate decontaminating solution and dispose of all cleanup materials as hazardous waste.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling and disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling Review_SDS Review SDS Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Review_SDS->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Prevent_Spills Use Spill Containment Work_in_Hood->Prevent_Spills Avoid_Contact Avoid Skin/Eye Contact Prevent_Spills->Avoid_Contact Decontaminate Decontaminate Surfaces Avoid_Contact->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Gloves Dispose of Single-Use PPE Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal Segregate Segregate Waste Streams (Solid vs. Liquid) Collect Collect in Designated, Compatible Containers Segregate->Collect Label_Waste Label with 'Hazardous Waste' Collect->Label_Waste Label_Contents List Chemical Name & Composition Label_Waste->Label_Contents Label_Date Add Accumulation Start Date Label_Contents->Label_Date Keep_Closed Keep Container Tightly Closed Label_Date->Keep_Closed Secondary_Containment Use Secondary Containment Keep_Closed->Secondary_Containment Store_Safely Store in a Cool, Dry, Well-Ventilated Area Secondary_Containment->Store_Safely Contact_EHS Contact EHS for Pickup Store_Safely->Contact_EHS

Caption: A step-by-step process for the proper disposal of hazardous chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.